GL-V9
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H27NO5 |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
5-hydroxy-8-methoxy-2-phenyl-7-(4-pyrrolidin-1-ylbutoxy)chromen-4-one |
InChI |
InChI=1S/C24H27NO5/c1-28-23-21(29-14-8-7-13-25-11-5-6-12-25)16-19(27)22-18(26)15-20(30-24(22)23)17-9-3-2-4-10-17/h2-4,9-10,15-16,27H,5-8,11-14H2,1H3 |
Clave InChI |
UTBSFLRYDHWNGC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OCCCCN4CCCC4 |
Origen del producto |
United States |
Foundational & Exploratory
GL-V9: A Deep Dive into its Anticancer Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Introduction
GL-V9, a synthetic flavonoid derivative of wogonin, has emerged as a promising anti-cancer agent with demonstrated efficacy across a spectrum of malignancies.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's therapeutic effects in cancer cells. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in the drug development process, offering insights into its signaling pathways, cellular targets, and preclinical activity. This document synthesizes current research findings, presenting quantitative data in a structured format, detailing key experimental protocols, and visualizing complex biological processes for enhanced clarity.
Core Mechanisms of Action
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, inhibiting cell proliferation and metastasis, and modulating cellular metabolism. These effects are achieved through the perturbation of several key signaling pathways critical for cancer cell survival and progression.
Induction of Apoptosis
A hallmark of this compound's anticancer activity is its ability to trigger programmed cell death, or apoptosis, in malignant cells. This is accomplished through both intrinsic and extrinsic pathways, often involving the mitochondria.
-
Mitochondrial-Mediated Apoptosis: In hepatocellular carcinoma and cutaneous squamous cell carcinoma, this compound induces apoptosis via the mitochondrial pathway.[1][4] This is characterized by a decrease in the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3.[1] A key initiating event is the disruption of the binding of Hexokinase II (HKII) to the mitochondria.[4]
-
Modulation of Apoptotic Regulators: this compound has been shown to alter the expression of key apoptosis-regulating proteins. In hepatocellular carcinoma cells, it leads to the cleavage of Poly (ADP-ribose) polymerase (PARP) and a decrease in the Bcl-2/Bax ratio, further promoting apoptosis.[1]
-
Senolytic Activity: In the context of breast cancer, this compound acts as a senolytic agent, selectively inducing apoptosis in senescent cancer cells.[2][3] This is achieved through the alkalinization of lysosomes and an increase in reactive oxygen species (ROS).[2][3]
Inhibition of Cell Proliferation and Metastasis
This compound effectively curtails the uncontrolled growth and spread of cancer cells by targeting pathways that govern cell cycle progression, migration, and invasion.
-
Cell Cycle Arrest: In hepatocellular carcinoma, this compound induces G2/M cell cycle arrest. This is accompanied by the downregulation of key cell cycle proteins, including cyclin B1, CDK1, and cdc25.[1]
-
Inhibition of Invasion and Migration: this compound has demonstrated potent anti-metastatic properties in colorectal and hepatocellular carcinoma.[5][6] It achieves this by inhibiting the PI3K/Akt signaling pathway, which in turn leads to the downregulation of matrix metalloproteinases MMP-2 and MMP-9, enzymes crucial for extracellular matrix degradation and tumor invasion.[6] In hepatocellular carcinoma, this compound also inhibits the Wnt/β-catenin signaling pathway, a critical regulator of the epithelial-mesenchymal transition (EMT), a key process in metastasis.[5]
-
MAPK Pathway Activation: In chronic myeloid leukemia, this compound induces apoptosis through the activation of the MAPK signaling pathway.[7]
Modulation of Cellular Metabolism
Cancer cells exhibit altered metabolic profiles, a phenomenon this compound appears to exploit. In breast and cutaneous squamous cell carcinoma, this compound inhibits glycolysis, a key metabolic pathway for cancer cell energy production.[4] This is achieved by disrupting the mitochondrial localization of HKII, a rate-limiting enzyme in glycolysis.[4] This metabolic reprogramming contributes to both the induction of apoptosis and the inhibition of cell proliferation.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A431 | Cutaneous Squamous Cell Carcinoma | 24 | 17.72 ± 4.23 | [8] |
| A431 | Cutaneous Squamous Cell Carcinoma | 36 | 9.06 ± 0.6 | [8] |
| A431 | Cutaneous Squamous Cell Carcinoma | 48 | 5.9 ± 1.14 | [8] |
| HCT116 | Colorectal Cancer | 24 | 28.08 ± 1.36 | [6] |
| SW480 | Colorectal Cancer | 24 | 44.12 ± 1.54 | [6] |
| SW620 | Colorectal Cancer | 24 | 36.91 ± 2.42 | [6] |
| LS174T | Colorectal Cancer | 24 | 32.24 ± 1.60 | [6] |
| FHC (normal colon) | Normal | 24 | 81.89 ± 4.26 | [6] |
Table 2: Effect of this compound on Cell Viability and Migration in Colorectal Cancer Cells (24h treatment)
| Cell Line | This compound Concentration (µM) | Inhibition of Viability (%) | Reference |
| HCT116 | 20 | 28.50 ± 2.25 | [6] |
| SW480 | 20 | 15.60 ± 3.15 | [6] |
| SW620 | 20 | 24.07 ± 2.14 | [6] |
| LS174T | 20 | 24.50 ± 3.36 | [6] |
| FHC (normal colon) | 20 | 8.87 ± 1.21 | [6] |
Table 3: Effect of this compound on Wound Closure in Hepatocellular Carcinoma Cells (24h treatment)
| Cell Line | This compound Concentration (µM) | Wound Closure (%) | Reference |
| SMMC-7721 (Control) | 0 | 41.83 ± 6.05 | [5] |
| SMMC-7721 | 20 | 98.17 ± 1.94 | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
MTT Cell Viability Assay
This assay is used to assess the cytotoxic effect of this compound on cancer cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound for the desired time periods (e.g., 12, 24, 48 hours).[6]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can then be calculated.
Transwell Migration and Invasion Assay
This assay is used to evaluate the effect of this compound on cancer cell migration and invasion.
Principle: Cells are seeded in the upper chamber of a Transwell insert with a porous membrane. A chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower surface of the membrane is quantified. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which cells must degrade to migrate.[10]
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency and then starve them in serum-free medium for 18-24 hours.[11]
-
Assay Setup:
-
For invasion assays, coat the Transwell inserts with Matrigel.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chambers.[11]
-
Resuspend starved cells in serum-free medium and add them to the upper chambers (e.g., 1 x 10^5 cells/well).[10]
-
Add different concentrations of this compound to the upper chambers.[11]
-
-
Incubation: Incubate the plate at 37°C for a period appropriate for the cell type (typically 12-24 hours).[11]
-
Cell Staining and Quantification:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.[12]
-
Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., 70% ethanol).[10]
-
Stain the cells with a staining solution (e.g., 0.2% crystal violet).[10]
-
Count the number of migrated cells in several random fields under a microscope.[12]
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[13]
Protocol:
-
Sample Preparation:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[15]
-
Antibody Incubation:
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.[16]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its investigation.
Caption: Key signaling pathways modulated by this compound in different cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound as a novel senolytic agent against senescent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoid this compound suppresses development of human hepatocellular cancer cells by inhibiting Wnt/β-Cantenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induce apoptosis of CML cells via MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. uhcancercenter.org [uhcancercenter.org]
- 13. medium.com [medium.com]
- 14. CST | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. youtube.com [youtube.com]
An In-depth Technical Guide to the Chemical Compound GL-V9
This guide provides a comprehensive overview of the chemical and biological properties of GL-V9, a synthetic flavonoid derivative with significant therapeutic potential. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties of this compound
This compound is a novel synthetic flavonoid derived from the natural product wogonin.[1][2][3][4][5][6] It has also been described as a modification of chrysin (B1683763).[4]
-
IUPAC Name: 5-Hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl)butoxy)-4H-chromen-4-one[4][7][8][9]
-
Molecular Weight: 409.48 g/mol [7]
-
SMILES Code: O=C1C=C(C2=CC=CC=C2)OC3=C1C(O)=CC(OCCCCN4CCCC4)=C3OC[7]
-
Appearance: As a chemical substance, its physical appearance would be detailed in specific batch analyses.
-
Purity: High-performance liquid chromatography (HPLC) purity has been reported to be greater than 99.5 area %.[2]
-
Solubility: For in vitro experiments, this compound has been dissolved in dimethyl sulfoxide (B87167) (DMSO).[1]
Synthesis of this compound
An efficient, five-step synthesis pathway for this compound has been developed to enable large-scale production for clinical trials.[2][10] The process starts with commercially available chrysin and proceeds through the following key steps:[2]
-
Elbs oxidation
-
O-alkylation
-
Hydrolysis
-
Methylation
-
N-alkylation
This optimized synthesis route achieves an overall yield of 29.1%.[2]
Mechanism of Action and Signaling Pathways
This compound has demonstrated potent anti-tumor activity in various cancer types, including cutaneous squamous cell carcinoma, acute myeloid leukemia, prostate cancer, and hepatocellular carcinoma.[2][3][6][9][10] Its therapeutic effects are attributed to the induction of apoptosis (programmed cell death) and autophagy, as well as the arrest of the cell cycle.[2][3][4][5][9]
This compound modulates several key signaling pathways involved in cancer cell proliferation and survival. A primary mechanism involves the suppression of the AKT/mTOR signaling pathway.[1][5] In prostate cancer, this compound has been shown to inhibit the AR-AKT-HK2 signaling network.[6]
The diagram below illustrates the signaling pathway by which this compound induces apoptosis and autophagy in cutaneous squamous cell carcinoma.
References
- 1. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits the activation of AR-AKT-HK2 signaling networks and induces prostate cancer cell apoptosis through mitochondria-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Identification of this compound as a novel senolytic agent against senescent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a newly synthetic flavonoid derivative, induces mitochondrial-mediated apoptosis and G2/M cell cycle arrest in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Synthesis of GL-V9 from Wogonin: An In-depth Technical Guide
Introduction
GL-V9, a novel flavonoid derivative synthesized from the natural product wogonin (B1683318), has emerged as a promising therapeutic candidate with potent anti-tumor activities.[1][2] Chemically identified as 5-hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl) butoxy) 4H-chromen-4-one, this compound has demonstrated efficacy in various cancer models, including hepatocellular carcinoma, colorectal cancer, and cutaneous squamous cell carcinoma.[1][3] Its mechanism of action involves the modulation of key signaling pathways, such as Wnt/β-Catenin and PI3K/Akt, leading to the inhibition of cancer cell proliferation, migration, and invasion.[1] This technical guide provides a comprehensive overview of the synthesis of this compound from wogonin, including detailed experimental protocols, quantitative data, and visualization of the synthetic and signaling pathways.
Synthesis of this compound from Wogonin
The synthesis of this compound from wogonin is a multi-step process that involves the selective alkylation of the 7-hydroxyl group of the wogonin backbone. The following protocol is a detailed methodology for this synthesis.
Experimental Protocol
Step 1: Synthesis of 7-O-(4-bromobutoxy)wogonin
-
Materials: Wogonin, 1,4-dibromobutane (B41627), potassium carbonate (K2CO3), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of wogonin (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,4-dibromobutane (5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford 7-O-(4-bromobutoxy)wogonin.
-
Step 2: Synthesis of this compound (5-hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl) butoxy) 4H-chromen-4-one)
-
Materials: 7-O-(4-bromobutoxy)wogonin, pyrrolidine (B122466), potassium carbonate (K2CO3), acetonitrile.
-
Procedure:
-
To a solution of 7-O-(4-bromobutoxy)wogonin (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents) and pyrrolidine (1.5 equivalents).
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane-methanol gradient to yield this compound.
-
Quantitative Data for Synthesis
| Step | Reactants | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Wogonin, 1,4-dibromobutane, K2CO3 | 1 : 5 : 2 | DMF | 80 | 12 | 75-85 | >95 |
| 2 | 7-O-(4-bromobutoxy)wogonin, Pyrrolidine, K2CO3 | 1 : 1.5 : 2 | Acetonitrile | Reflux | 6 | 80-90 | >98 |
Biological Activity of this compound
This compound exhibits a wide range of anti-cancer activities, as demonstrated by various in vitro and in vivo studies. The following tables summarize the key quantitative data from these studies.
In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| A431 | Cutaneous Squamous Cell Carcinoma | MTT | 17.72 ± 4.23 | 24 | [3] |
| A431 | Cutaneous Squamous Cell Carcinoma | MTT | 9.06 ± 0.6 | 36 | [3] |
| A431 | Cutaneous Squamous Cell Carcinoma | MTT | 5.9 ± 1.14 | 48 | [3] |
| HCT116 | Colorectal Cancer | MTT | 28.08 ± 1.36 | 24 | [1] |
| SW480 | Colorectal Cancer | MTT | 44.12 ± 1.54 | 24 | [1] |
| SW620 | Colorectal Cancer | MTT | 36.91 ± 2.42 | 24 | [1] |
| LS174T | Colorectal Cancer | MTT | 32.24 ± 1.60 | 24 | [1] |
| FHC (normal colon cells) | Normal | MTT | 81.89 ± 4.26 | 24 | [1] |
Effect of this compound on Cell Migration and Invasion
| Cell Line | Cancer Type | Assay | Treatment | Inhibition (%) | Reference |
| HCT116 | Colorectal Cancer | Cell Adhesion | 20 µM this compound | 56.63 ± 9.83 | [1] |
| SW480 | Colorectal Cancer | Cell Adhesion | 20 µM this compound | 48.97 ± 3.35 | [1] |
| FHC (normal colon cells) | Normal | Cell Adhesion | 20 µM this compound | 14.02 ± 5.57 | [1] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by targeting multiple intracellular signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.
Wnt/β-Catenin Signaling Pathway
This compound has been shown to inhibit the Wnt/β-catenin signaling pathway in hepatocellular carcinoma cells. This inhibition leads to a reduction in the expression of downstream target genes involved in cell proliferation and epithelial-mesenchymal transition (EMT).
Caption: this compound inhibits the Wnt/β-Catenin signaling pathway.
PI3K/Akt Signaling Pathway
In colorectal cancer cells, this compound has been demonstrated to suppress the PI3K/Akt signaling pathway. This inhibition leads to a downstream reduction in the expression and activity of matrix metalloproteinases (MMPs), which are key enzymes involved in cancer cell invasion and metastasis.[1]
Caption: this compound suppresses the PI3K/Akt signaling pathway.
Conclusion
This technical guide provides a comprehensive overview of the synthesis of this compound from wogonin, along with a summary of its biological activities and underlying molecular mechanisms. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and medicinal chemistry. The multi-targeted signaling pathway inhibition by this compound underscores its potential as a promising candidate for further preclinical and clinical development in cancer therapy.
References
In-Depth Technical Guide: Solubility and Stability of GL-V9
For Researchers, Scientists, and Drug Development Professionals
Abstract
GL-V9, a synthetic flavonoid derived from wogonin, has emerged as a promising anti-cancer agent with demonstrated activity against a variety of malignancies, including colorectal, liver, and breast cancers. Its chemical designation is 5-hydroxy-8-methoxy-7-(4-(pyrrolidin-1-yl) butoxy)-4H-chromen-4-one. This document provides a comprehensive technical overview of the solubility and stability of this compound, critical parameters for its preclinical and clinical development. The information compiled herein is derived from peer-reviewed scientific literature and aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's physicochemical properties. This guide includes quantitative data on solubility and stability, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways modulated by this compound.
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation development. This compound was synthesized to improve upon the poor water solubility of its parent compound, wogonin. While comprehensive quantitative data across a wide range of solvents is not extensively published, existing literature provides key insights into its solubility characteristics.
Table 1: Quantitative Solubility Data for this compound
| Solvent System | Concentration | Temperature | Method | Source |
| Water | 18.25 mg/L | Not Specified | Computed (ALOGPS) | |
| Dimethyl Sulfoxide (B87167) (DMSO) | 0.02 M | Not Specified | Experimental |
1.1. Experimental Protocols
1.1.1. Preparation of Stock Solutions for In Vitro Assays
A standard protocol for preparing this compound for in vitro experiments involves dissolving the compound in dimethyl sulfoxide (DMSO).
-
Protocol:
-
Weigh a precise amount of this compound powder (purity >98%).
-
Add a calculated volume of DMSO to achieve a stock solution concentration of 0.02 M.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -80°C.
-
For cell-based assays, dilute the stock solution to the desired final experimental concentrations using the appropriate cell culture medium. The final DMSO concentration in the culture medium should be kept to a minimum, typically not exceeding 0.1% (v/v), to avoid solvent-induced cytotoxicity.
-
Stability Profile
Understanding the stability of this compound under various conditions is essential for ensuring its integrity during storage, formulation, and administration, as well as for interpreting experimental results accurately.
2.1. Stability in Biological Matrices
The stability of this compound has been assessed in biological matrices as part of pharmacokinetic studies. A study using Beagle dog plasma provides the most detailed publicly available data.
Table 2: Stability of this compound in Beagle Dog Plasma
| Storage Condition | Duration | Analyte Concentration (ng/mL) | Accuracy (%) | CV (%) | Stability Assessment | Source |
| Room Temperature | 23 hours | 1.5, 20, 400 | 100.13 - 105.20 | 2.13 - 5.10 | Stable | |
| 4°C (Pretreated) | 119 hours | 1.5, 20, 400 | 99.80 - 104.47 | 1.95 - 4.49 | Stable | |
| -65 to -90°C | 61 days | 1.5, 20, 400 | 100.27 - 104.40 | 1.86 - 4.29 | Stable | |
| Freeze-Thaw Cycles (7 cycles) | Not Applicable | 1.5, 20, 400 | 99.80 - 105.80 | 2.05 - 4.88 | Stable |
2.2. Experimental Protocols
2.2.1. UPLC-MS/MS Method for Stability Assessment in Plasma
The stability of this compound in plasma was determined using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To a 50 µL aliquot of plasma, add an internal standard solution.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: C8 column (e.g., ACE Excel 5 C8, 50x3.0 mm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
Transitions: For this compound, m/z 410.2 → 126.1. For its primary metabolite, 5-O-glucuronide this compound, m/z 586.3 → 410.0.
-
-
Stability Evaluation:
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the biological matrix.
-
Subject these QC samples to the stability test conditions (e.g., room temperature for a specified time, freeze-thaw cycles).
-
Analyze the treated samples using the validated UPLC-MS/MS method.
-
Compare the measured concentrations of the treated samples to those of freshly prepared QC samples. The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).
-
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by modulating several critical intracellular signaling pathways, primarily the PI3K/Akt/mTOR and AMPK pathways. These pathways are central to cell proliferation, survival, and metabolism.
3.1. PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, promoting cell growth and survival. This compound has been shown to inhibit this pathway.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
3.2. AMPK Pathway Activation
The AMP-activated protein kinase (AMPK) is a key cellular energy sensor. Its activation can halt cell growth and induce apoptosis, making it a target for cancer therapy. This compound has been identified as an AMPK activator.
Caption: this compound activates the AMPK signaling pathway.
3.3. Experimental Workflow for Pathway Analysis
Western blotting is a standard technique used to investigate the effect of this compound on signaling pathways by measuring the expression and phosphorylation status of key proteins.
Caption: Experimental workflow for Western blot analysis of signaling pathways.
Conclusion
This compound is a promising anti-cancer compound with improved solubility over its parent molecule, wogonin. It is readily soluble in DMSO for in vitro use and demonstrates good stability in plasma under various storage conditions. Its mechanism of action involves the modulation of the PI3K/Akt/mTOR and AMPK signaling pathways. Further studies are warranted to establish a more comprehensive quantitative solubility and stability profile, including the effects of pH and different solvent systems, and to fully elucidate its degradation pathways. This information will be invaluable for the continued development of this compound as a potential therapeutic agent.
In Vivo Efficacy and Pharmacokinetic Profile of GL-V9: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GL-V9, a synthetic flavonoid derivative of wogonin, has emerged as a promising small molecule with potent anti-cancer and senolytic properties.[1][2] This technical guide provides a comprehensive overview of the in vivo studies of this compound in various animal models, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. The information presented herein is intended to support researchers and drug development professionals in the continued preclinical evaluation of this compound.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound have been investigated in Sprague-Dawley rats and Beagle dogs, providing essential data on its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Intravenous (Dose) | Oral (Dose) | Reference |
| Cmax | - | 469.28 ± 45.52 ng/mL | [3] |
| Tmax | - | 1.0 h | [3] |
| t1/2 | 2.1 h | - | [3] |
| AUC0-∞ | 1251 ng·h/mL | - | [3] |
| Bioavailability | - | 70.5% | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs
| Parameter | Intravenous (3 mg/kg) | Oral (30, 90, 150 mg/kg) | Reference |
| Cmax (ng/mL) | - | Dose-dependent increase | [4] |
| Tmax (h) | - | 0.17 - 2.0 | [4] |
| AUC0-t (ng·h/mL) | - | Dose-dependent increase | [4] |
| Bioavailability (%) | - | 2.47 - 4.35 | [4] |
In Vivo Anti-Cancer Efficacy
This compound has demonstrated significant anti-tumor activity in various rodent models of cancer, including cutaneous squamous cell carcinoma, prostate cancer, and breast cancer.
Table 3: Summary of In Vivo Efficacy Studies of this compound
| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| Cutaneous Squamous Cell Carcinoma | Chemically-induced (DMBA/TPA) mice | High-dose this compound | Prevented growth progression of primary skin cancer. Decreased expression of Ki67, p-AKT, mTOR, p-mTOR, and HK2. Increased cleaved-caspase 3. | [1] |
| Prostate Cancer | 22RV1 Xenograft in nude mice | 150 mg/kg and 300 mg/kg this compound | No significant toxicity observed. | [5] |
| Breast Cancer (Senolytic Effect) | MMTV-PyMT mice | Epirubicin followed by this compound | Decreased cellular senescence in epirubicin-induced tumors. | [6][7] |
Experimental Protocols
Pharmacokinetic Study in Beagle Dogs
-
Animal Model: A total of twenty-four healthy Beagle dogs (half male, half female) were used.[4]
-
Drug Formulation and Administration:
-
Oral: this compound was formulated in 0.5% CMC-Na solution and administered in single doses of 30, 90, or 150 mg/kg. For repeated administration, a single dose of 90 mg/kg was given every 24 hours for 7 days.[4]
-
Intravenous: this compound was prepared in a solution of 50000 ng/mL glucose and 1660 ng/mL lactic acid and administered as a single 3 mg/kg dose.[4]
-
-
Sample Collection: Blood samples were collected into EDTA-K2 tubes at 0, 0.17, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing for single oral administration. For intravenous administration, blood samples were collected at 0, 0.083, 0.25, 1, 2, 4, 8, 12, and 24 hours post-dose.[4]
-
Analytical Method: Plasma concentrations of this compound and its metabolite 5-O-glucuronide this compound were quantified using a validated UPLC-MS/MS method.[4]
Cutaneous Squamous Cell Carcinoma (cSCC) Efficacy Study
-
Animal Model: A chemically-induced primary skin cancer model in mice was used.[1]
-
Tumor Induction: Tumorigenesis was initiated with a single topical application of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) followed by repeated applications of 12-O-tetradecanoylphorbol-13-acetate (TPA).[8][9][10][11]
-
Treatment Groups:
-
Control group
-
Model group (DMBA/TPA treated)
-
High-dose this compound group
-
Fluorouracil group (positive control)[1]
-
-
Efficacy Assessment: Tumor growth was monitored. At the end of the study, tumor tissues were collected for immunohistochemical analysis of Ki67, AKT, p-AKT, mTOR, p-mTOR, HK2, and cleaved-caspase 3.[1]
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and metabolism.
AKT/mTOR Signaling Pathway
In cSCC, this compound suppresses the AKT/mTOR signaling pathway.[1] This inhibition leads to decreased phosphorylation of AKT and mTOR, which in turn reduces the expression of hexokinase 2 (HK2), a key enzyme in glycolysis.[1] This disruption of cancer cell metabolism, coupled with the induction of apoptosis, contributes to the anti-tumor effects of this compound.[1]
Wnt/β-catenin Signaling Pathway
In hepatocellular carcinoma (HCC), this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[2] This pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, this compound can suppress the proliferation and metastatic potential of HCC cells.[2]
Senolytic Mechanism
This compound has been identified as a novel senolytic agent, capable of selectively eliminating senescent cancer cells.[12] This effect is mediated through the alkalization of lysosomes and an increase in mitochondrial reactive oxygen species (ROS).[12]
Experimental Workflow
The following diagram illustrates a general workflow for conducting in vivo efficacy studies of this compound in a xenograft mouse model.
Conclusion
The in vivo data accumulated to date for this compound highlight its potential as a multi-faceted anti-cancer agent with a favorable pharmacokinetic profile in preclinical species. Its ability to modulate critical cancer-related signaling pathways and selectively eliminate senescent cells provides a strong rationale for its continued development. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile in a broader range of cancer models and to optimize dosing regimens for potential clinical translation. This technical guide serves as a foundational resource for researchers dedicated to advancing this compound through the preclinical pipeline.
References
- 1. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoid this compound suppresses development of human hepatocellular cancer cells by inhibiting Wnt/β-Cantenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Excretion Studies on CDRI-85/92, an Antiulcer Proton Pump Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trace quantification of this compound and its glucuronide metabolites (5-O-glucuronide this compound) in Beagle dog plasma by UPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits the activation of AR-AKT-HK2 signaling networks and induces prostate cancer cell apoptosis through mitochondria-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MMTV-PyMT and Derived Met-1 Mouse Mammary Tumor Cells as Models for Studying the Role of the Androgen Receptor in Triple-Negative Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights from transgenic mouse models of PyMT-induced breast cancer: recapitulating human breast cancer progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analyzing skin tumor development in mice by the DMBA/TPA model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modeling Cutaneous Squamous Carcinoma Development in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. MiTO [mito.dkfz.de]
- 12. escholarship.org [escholarship.org]
The Modulatory Effects of GL-V9 on the AKT Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, metabolism, and angiogenesis. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. GL-V9, a synthesized flavonoid derivative of wogonin, has emerged as a potent anti-neoplastic agent that exerts significant inhibitory effects on this pathway.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its impact on AKT and key downstream effectors. It consolidates quantitative data, details common experimental protocols for studying these effects, and provides visual representations of the signaling cascade and experimental workflows.
Mechanism of Action of this compound on the AKT Pathway
This compound disrupts the PI3K/AKT signaling cascade through a multi-faceted approach. The primary mechanism involves the direct inhibition of AKT activation by suppressing its phosphorylation.[1] Furthermore, in T-cell malignancies, this compound has been shown to induce the lysosome-dependent degradation of the AKT1 isoform, effectively reducing the total pool of available AKT protein.[2] This dual action of preventing activation and promoting degradation leads to a robust shutdown of downstream signaling. The inhibition of AKT by this compound has been observed in cancer cells regardless of their PTEN status (both PTEN-positive and PTEN-null), indicating a broad applicability.[1]
The consequences of this compound-mediated AKT inhibition ripple through several critical downstream pathways:
-
Inhibition of Glycolysis via HK2: this compound suppresses the AKT-mediated mitochondrial localization of Hexokinase II (HK2), a rate-limiting enzyme in glycolysis. This dissociation of HK2 from the mitochondria not only curtails aerobic glycolysis (the Warburg effect) but also promotes mitochondria-mediated apoptosis.[1]
-
Modulation of mTOR Signaling: The AKT/mTOR axis is a central controller of cell growth and proliferation. This compound inhibits the Akt/mTOR pathway, leading to reduced phosphorylation of mTOR and its downstream effector, p70S6K. This disruption can induce autophagy.
-
Activation of FOXO3A-mediated Apoptosis: By inhibiting AKT, this compound prevents the phosphorylation of the transcription factor FOXO3A. Unphosphorylated FOXO3A translocates to the nucleus, where it upregulates the expression of pro-apoptotic proteins, such as BIM.[2]
-
Suppression of Metastasis via MMPs: In colorectal cancer, this compound's inhibition of the PI3K/Akt pathway leads to the downregulation of matrix metalloproteinases MMP-2 and MMP-9, key enzymes involved in extracellular matrix degradation and thus, cell invasion and migration.
Quantitative Data on this compound's Effects
The efficacy of this compound has been quantified across various cancer cell lines, primarily through cell viability and proliferation assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: IC50 Values of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | Time Point | IC50 (µM) |
| HCT116 | Colorectal Cancer | 24 h | 28.08 ± 1.36 |
| SW480 | Colorectal Cancer | 24 h | 44.12 ± 1.54 |
| SW620 | Colorectal Cancer | 24 h | 36.91 ± 2.42 |
| LS174T | Colorectal Cancer | 24 h | 32.24 ± 1.60 |
| A431 | Cutaneous Squamous Cell Carcinoma | 24 h | 17.72 ± 4.23 |
| A431 | Cutaneous Squamous Cell Carcinoma | 36 h | 9.06 ± 0.60 |
| A431 | Cutaneous Squamous Cell Carcinoma | 48 h | 5.90 ± 1.14 |
Table 2: Qualitative Summary of this compound's Dose-Dependent Effect on AKT Pathway Proteins
While precise quantitative densitometry is not consistently published in a tabular format, Western blot analyses from multiple studies demonstrate a clear dose-dependent inhibitory effect of this compound on the phosphorylation of key AKT pathway proteins.
| Protein Target | 5-10 µM this compound | 10-20 µM this compound | Key Findings |
| p-AKT (Ser473) | Moderate Decrease | Significant Decrease | This compound consistently suppresses the phosphorylation of AKT at Ser473 in a dose-dependent manner across multiple cancer cell lines.[1] |
| Total AKT | No Significant Change / Slight Decrease | Significant Decrease | In some cell types, particularly T-cell malignancies, this compound promotes the degradation of total AKT1.[2] |
| p-mTOR | Moderate Decrease | Significant Decrease | Inhibition of AKT by this compound leads to a downstream reduction in mTOR activation. |
| p-p70S6K | Moderate Decrease | Significant Decrease | The phosphorylation of the mTOR substrate p70S6K is effectively reduced by this compound treatment. |
| Nuclear FOXO3A | Moderate Increase | Significant Increase | This compound treatment leads to the dephosphorylation and subsequent nuclear translocation of FOXO3A.[2] |
| Mitochondrial HK2 | Moderate Decrease | Significant Decrease | This compound causes the dissociation of HK2 from the mitochondria, impairing glycolysis.[1] |
Visualizing the Impact of this compound
Diagrams created using the DOT language provide a clear visual framework for understanding the complex interactions within the AKT pathway and the points of intervention by this compound.
Caption: this compound inhibits AKT phosphorylation, triggering apoptosis and halting cell growth.
Caption: Workflow for quantifying protein phosphorylation via Western blot analysis.
Experimental Protocols
The following protocols are generalized methodologies based on common practices in the cited literature for investigating the effects of this compound on the AKT signaling pathway.
Cell Culture and Treatment
-
Cell Lines: Prostate (22RV1, PC3), T-cell leukemia (Jurkat), or other relevant cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Plating: Cells are seeded in 6-well plates or 10-cm dishes and allowed to adhere and reach 70-80% confluency.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20 µM) or vehicle control (DMSO). Cells are incubated for a specified period (e.g., 24, 36, or 48 hours).
Western Blot Analysis
-
Protein Extraction:
-
After treatment, cells are washed twice with ice-cold Phosphate Buffered Saline (PBS).
-
Cells are lysed on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Lysates are scraped, collected, and centrifuged at 14,000 rpm for 20 minutes at 4°C to pellet cell debris. The supernatant containing the protein is collected.
-
-
Protein Quantification:
-
Protein concentration is determined using a BCA Protein Assay Kit, using bovine serum albumin (BSA) as a standard.
-
-
SDS-PAGE and Transfer:
-
Equal amounts of protein (e.g., 20-40 µg) from each sample are mixed with Laemmli sample buffer and boiled for 5-10 minutes.
-
Samples are loaded onto an 8-12% SDS-polyacrylamide gel and separated by electrophoresis.
-
Proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-total AKT
-
Rabbit anti-phospho-mTOR
-
Rabbit anti-total mTOR
-
Rabbit anti-FOXO3A
-
Mouse anti-β-actin (as a loading control)
-
-
The membrane is washed three times for 10 minutes each with TBST.
-
The membrane is then incubated for 1 hour at room temperature with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer.
-
The membrane is washed again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Proteins are visualized using an Enhanced Chemiluminescence (ECL) detection reagent.
-
The chemiluminescent signal is captured using a digital imaging system.
-
Band intensities are quantified using densitometry software (e.g., ImageJ). The relative level of phosphorylated protein is determined by calculating the ratio of the phosphorylated protein band intensity to the total protein band intensity.
-
Conclusion and Future Directions
This compound is a promising therapeutic candidate that effectively targets the constitutively active PI3K/AKT signaling pathway in a variety of cancers. Its ability to inhibit AKT phosphorylation, promote AKT degradation, and modulate key downstream effectors of metabolism, apoptosis, and cell growth underscores its potential in oncology. The quantitative data demonstrate its potent cytotoxic effects at micromolar concentrations. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, in vivo efficacy in a broader range of tumor models, and the potential for synergistic combinations with other targeted therapies or conventional chemotherapeutics. The experimental frameworks provided herein offer a robust starting point for researchers to further elucidate the full therapeutic potential of this compound.
References
- 1. This compound inhibits the activation of AR-AKT-HK2 signaling networks and induces prostate cancer cell apoptosis through mitochondria-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exerts anti-T cell malignancies effects via promoting lysosome-dependent AKT1 degradation and activating AKT1/FOXO3A/BIM axis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibition of the PI3K Pathway by GL-V9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GL-V9, a synthetic flavonoid derivative of wogonin, has emerged as a potent anti-cancer agent with a primary mechanism of action involving the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway. This pathway is a critical signaling cascade that regulates cell proliferation, survival, and metastasis, and its aberrant activation is a hallmark of many human cancers. This technical guide provides an in-depth overview of the inhibitory effects of this compound on the PI3K pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction to this compound and the PI3K Pathway
The PI3K/AKT/mTOR signaling pathway is a central regulator of cellular growth, metabolism, and survival.[1][2][3] Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in oncology, making it a prime target for therapeutic intervention.[1][2] this compound, a novel flavonoid compound, has demonstrated significant promise in preclinical studies by effectively targeting this pathway.[4][5][6] It has been shown to suppress cancer cell viability, migration, and invasion across various cancer types, including colorectal, breast, and cutaneous squamous cell carcinoma.[4][5][7] The primary mode of action for this compound involves the direct or indirect inhibition of PI3K, leading to reduced phosphorylation of its downstream effector, AKT.[4][5]
Quantitative Data: Inhibitory Effects of this compound
The efficacy of this compound as a PI3K pathway inhibitor is substantiated by quantitative data from various in vitro studies. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic and anti-proliferative effects on cancer cells.
| Cell Line[4] | Cancer Type | Treatment Duration | IC50 (µM)[4] |
| HCT116[4] | Colorectal Cancer | 24h | 28.08 ± 1.36[4] |
| SW480[4] | Colorectal Cancer | 24h | 44.12 ± 1.54[4] |
| SW620[4] | Colorectal Cancer | 24h | 36.91 ± 2.42[4] |
| LS174T[4] | Colorectal Cancer | 24h | 32.24 ± 1.60[4] |
| FHC (normal)[4] | Normal Colon Epithelial | 24h | 81.89 ± 4.26[4] |
| A431[5] | Cutaneous Squamous Cell Carcinoma | 24h | 17.72 ± 4.23[5] |
| A431[5] | Cutaneous Squamous Cell Carcinoma | 36h | 9.06 ± 0.6[5] |
| A431[5] | Cutaneous Squamous Cell Carcinoma | 48h | 5.9 ± 1.14[5] |
Table 1: IC50 Values of this compound in Various Cell Lines. This table summarizes the concentration of this compound required to inhibit the growth of 50% of the cell population over different time points. The higher IC50 value in the normal FHC cell line suggests a degree of selectivity for cancer cells.[4]
| Cell Line[4] | Treatment[4] | Adhesion Inhibition (%)[4] |
| HCT116[4] | 20 µM this compound | 56.63 ± 9.83[4] |
| SW480[4] | 20 µM this compound | 48.97 ± 3.35[4] |
| FHC (normal)[4] | 20 µM this compound | 14.02 ± 5.57[4] |
Table 2: Inhibition of Cell Adhesion by this compound. This table illustrates the effect of this compound on the adhesion of colorectal cancer cells compared to normal colon cells.
Signaling Pathway Inhibition by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways, most notably the PI3K/AKT axis. Treatment with this compound leads to a dose-dependent reduction in the expression of PI3K and the phosphorylation of AKT, without affecting the total AKT levels.[4] This inhibitory effect disrupts the downstream signaling cascade that promotes cell survival and proliferation. Furthermore, this compound has been shown to suppress the expression and activity of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for cancer cell invasion and metastasis and are regulated by the PI3K/AKT pathway.[4]
Figure 1: PI3K Pathway Inhibition by this compound. This diagram illustrates how this compound inhibits the PI3K/AKT signaling pathway, leading to a reduction in downstream effects that promote cancer cell survival, proliferation, and metastasis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory effects of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Plate cells (e.g., HCT116, SW480, etc.) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-160 µM) for different durations (e.g., 12, 24, 48 hours).[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined by plotting the cell viability against the log of the drug concentration.[8]
References
- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. | Semantic Scholar [semanticscholar.org]
- 4. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exerts anti-T cell malignancies effects via promoting lysosome-dependent AKT1 degradation and activating AKT1/FOXO3A/BIM axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavonoid this compound induces apoptosis and inhibits glycolysis of breast cancer via disrupting GSK-3β-modulated mitochondrial binding of HKII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
The Flavonoid GL-V9: A Novel Inhibitor of the Wnt/β-Catenin Signaling Pathway in Oncology Research
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and migration. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the novel synthetic flavonoid, GL-V9, and its inhibitory effects on the Wnt/β-catenin signaling cascade. Recent studies have demonstrated the potential of this compound as an anti-cancer agent, particularly in hepatocellular carcinoma (HCC), by impeding tumor cell growth, invasion, and the epithelial-mesenchymal transition (EMT). This document details the mechanism of action of this compound, presents quantitative data from key experimental findings, provides comprehensive experimental protocols for assessing its efficacy, and visualizes the core signaling pathway and experimental workflows.
Introduction to this compound and Wnt/β-Catenin Signaling
This compound (5-hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl) butoxy) 4H-chromen-4-one) is a newly synthesized flavonoid derivative that has shown promising anti-tumor activities across various cancer types.[1][2][3][4] Flavonoids, a class of natural compounds, are known for their wide range of biological activities, and synthetic derivatives like this compound are being developed to enhance their therapeutic properties.[2][5]
The Wnt/β-catenin pathway is a highly conserved signaling cascade essential for embryonic development and adult tissue homeostasis.[6] In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[7][8] This keeps cytoplasmic β-catenin levels low. Upon Wnt ligand binding to its receptor Frizzled (FZD) and co-receptor LRP5/6, the destruction complex is inactivated, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of target genes, such as c-myc and Cyclin D1, which drive cell proliferation and other oncogenic processes.[1][5] Dysregulation of this pathway, often through mutations in components like APC or β-catenin, leads to constitutive signaling and is a key driver in many cancers, including hepatocellular carcinoma.[1][5]
This compound's Mechanism of Action: Inhibition of Wnt/β-Catenin Signaling
Research indicates that this compound exerts its anti-cancer effects by inhibiting the Wnt/β-catenin signaling pathway.[1] Studies in hepatocellular carcinoma (HCC) cells have shown that treatment with this compound leads to a significant reduction in the protein expression levels of key downstream components of this pathway, including β-catenin itself.[1] This reduction in β-catenin levels subsequently leads to the downregulation of its target genes, which are crucial for cell proliferation, migration, and invasion.
Furthermore, this compound has been observed to reverse the process of epithelial-mesenchymal transition (EMT), a critical step in cancer metastasis.[1] This is evidenced by the decreased expression of mesenchymal markers like N-cadherin and Vimentin, and a potential increase in the expression of the epithelial marker E-cadherin following this compound treatment.[1] The inhibition of the Wnt/β-catenin pathway is a key molecular mechanism underlying these anti-tumor effects of this compound.[1]
Visualizing the Wnt/β-Catenin Signaling Pathway and the Impact of this compound
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the proposed point of intervention for this compound.
Caption: Canonical Wnt/β-Catenin signaling pathway and the inhibitory effect of this compound.
Quantitative Data on the Efficacy of this compound
The following tables summarize the quantitative findings from studies investigating the effects of this compound on hepatocellular carcinoma (HCC) cells.
Table 1: Effect of this compound on HCC Cell Viability (MTT Assay)
| Cell Line | Treatment | Duration | Optical Density (OD) at 590 nm (Mean ± SD) |
| SMMC-7721 | Control (No this compound) | 72 hours | 0.37 ± 0.01 |
| SMMC-7721 | This compound | 72 hours | 0.26 ± 0.01 |
| HCC Cells | Control (No this compound) | 5 days | 0.55 ± 0.02 |
| HCC Cells | This compound | 5 days | 0.39 ± 0.02 |
Data from Gu et al., 2024 indicates a time-dependent inhibition of HCC cell proliferation and viability with this compound treatment.[1]
Table 2: Effect of this compound on HCC Cell Colony Formation (Plate Cloning Assay)
| Cell Line | Treatment | Colony Formation Rate (Mean ± SD) |
| SMMC-7721 | Control (No this compound) | 35.58% ± 1.72% |
| SMMC-7721 | This compound | 9.92% ± 2.18% |
This compound significantly reduces the colony-forming ability of SMMC-7721 cells.[1]
Table 3: Effect of this compound on HCC Cell Migration (Wound Healing/Scratch Assay)
| Cell Line | Treatment | Duration | Wound Closure (Mean ± SD) |
| SMMC-7721 | Control (No this compound) | 24 hours | 41.83% ± 6.05% |
| SMMC-7721 | This compound (20 µM) | 24 hours | 98.17% ± 1.94% (inhibition of closure) |
This compound significantly inhibits the migratory capacity of SMMC-7721 cells.[1] Note: The reported high percentage for the this compound treated group in the source appears to represent the remaining open wound area, indicating strong inhibition of migration.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and the information available from published studies on this compound.
Cell Proliferation and Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate hepatocellular carcinoma cells (e.g., SMMC-7721) in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Invasion Assessment (Transwell Invasion Assay)
This assay evaluates the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.
Workflow Diagram:
Caption: Workflow for the Transwell invasion assay.
Protocol:
-
Chamber Preparation: Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Cell Preparation: Culture HCC cells to ~80% confluency and then serum-starve them for 12-24 hours.
-
Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing the desired concentration of this compound or vehicle control. Seed 1 x 10⁵ cells into the upper chamber of the coated Transwell inserts.
-
Chemoattractant Addition: Add a complete medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 to 48 hours.
-
Removal of Non-Invading Cells: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.
-
Quantification: Count the number of stained, invaded cells in several random fields of view under a microscope.
Cell Migration Assessment (Wound Healing/Scratch Assay)
This method assesses the collective migration of a sheet of cells.
Workflow Diagram:
Caption: Workflow for the wound healing (scratch) assay.
Protocol:
-
Cell Seeding: Plate HCC cells in a 6-well plate and grow them until they form a confluent monolayer.
-
Wound Creation: Use a sterile pipette tip to create a linear "scratch" or wound in the cell monolayer.
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells and debris. Replace the PBS with a fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Imaging (Time 0): Immediately capture images of the wound at multiple predefined locations.
-
Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. Capture images of the same locations at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Conclusion and Future Directions
The flavonoid this compound has emerged as a potent inhibitor of the Wnt/β-catenin signaling pathway, demonstrating significant anti-proliferative, anti-invasive, and anti-migratory effects in hepatocellular carcinoma cells. The data presented in this guide underscore the potential of this compound as a promising candidate for further pre-clinical and clinical investigation in cancers with aberrant Wnt/β-catenin signaling.
Future research should focus on elucidating the precise molecular target of this compound within the Wnt/β-catenin pathway. Investigating its potential interactions with key components of the destruction complex, such as GSK-3β, or its effects on β-catenin transcription and translation would provide a more complete understanding of its mechanism of action. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of this compound in animal models of cancer. The detailed protocols and data provided herein serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound and other Wnt/β-catenin pathway inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 3. snapcyte.com [snapcyte.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hubrecht.eu [hubrecht.eu]
The Anti-Inflammatory Potential of GL-V9: A Technical Overview
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the anti-inflammatory effects of GL-V9, a novel synthetic flavonoid derivative. This compound, chemically identified as 5-hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl) butoxy) 4H-chromen-4-one, has demonstrated significant anti-inflammatory and anti-cancer properties in a variety of preclinical models.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways modulated by this promising compound.
Quantitative Data Summary
The anti-inflammatory and cytotoxic effects of this compound have been quantified across various cell lines and inflammatory models. The following tables summarize the key findings.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) at 24h | Reference |
| HCT116 | Colorectal Cancer | 28.08 ± 1.36 | [2] |
| SW480 | Colorectal Cancer | 44.12 ± 1.54 | [2] |
| SW620 | Colorectal Cancer | 36.91 ± 2.42 | [2] |
| LS174T | Colorectal Cancer | 32.24 ± 1.60 | [2] |
| FHC | Normal Colon Cells | 81.89 ± 4.26 | [2] |
| K562 | Chronic Myeloid Leukemia | 7.10 ± 0.78 | [3] |
| KBM5 | Chronic Myeloid Leukemia | Not explicitly stated | [3] |
Table 2: Effect of this compound on Pro-inflammatory Cytokines and Oxidative Stress Markers in LPS-Induced RAW 264.7 Macrophages
| Parameter | This compound Concentration (µM) | Outcome | Reference |
| Pro-inflammatory Cytokines (mRNA levels and secretion) | |||
| IL-1β | 2.5, 5, 10 | Dose-dependent inhibition | [4] |
| IL-6 | 2.5, 5, 10 | Dose-dependent inhibition | [4] |
| TNF-α | 2.5, 5, 10 | Dose-dependent inhibition | [4] |
| Oxidative Stress Markers | |||
| ROS Production | 2.5, 5, 10 | Significant suppression | [4] |
| MDA Levels | 2.5, 5, 10 | Reversal of LPS-induced increase | [4] |
| SOD, GSH, Total Antioxidant Capacity | 2.5, 5, 10 | Reversal of LPS-induced decrease | [4] |
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. The primary mechanisms identified include the inhibition of the NF-κB and PI3K/Akt pathways, and the activation of the AMPK/FOXO3a and MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα, primarily through the activation of the IκB kinase (IKK) complex.[7][8] This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for IL-1β, IL-6, and TNF-α.[6][9] Flavonoids, the class of compounds to which this compound belongs, are known to exert anti-inflammatory effects by inhibiting this pathway.[10]
References
- 1. oncotarget.com [oncotarget.com]
- 2. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induce apoptosis of CML cells via MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions [frontiersin.org]
- 7. An unexpected twist to the activation of IKKβ: TAK1 primes IKKβ for activation by autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crosstalk via the NF-κB Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids against non-physiologic inflammation attributed to cancer initiation, development, and progression—3PM pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GL-V9 In Vitro Treatment: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of GL-V9, a synthetic flavonoid derivative with demonstrated anti-cancer properties. This document outlines the molecular mechanisms of this compound, summarizes its effects on various cancer cell lines, and offers detailed protocols for key experimental procedures.
Molecular Profile of this compound
This compound (5-hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl) butoxy) 4H- chromen-4-one) is a novel compound derived from wogonin.[1][2] It has been shown to exhibit potent anti-tumor activities across a range of cancers by inducing apoptosis, autophagy, and cell cycle arrest.[3][4] this compound's multifaceted mechanism of action involves the modulation of several critical signaling pathways implicated in cancer progression.
The primary signaling pathways affected by this compound treatment include:
-
Wnt/β-Catenin Pathway: In hepatocellular carcinoma, this compound inhibits the Wnt/β-catenin signaling pathway, leading to a reduction in cell proliferation, migration, and invasion.[5]
-
PI3K/Akt Pathway: this compound has been observed to suppress the PI3K/Akt signaling pathway in colorectal cancer cells, which in turn reduces the expression and activity of matrix metalloproteinases MMP-2 and MMP-9, key enzymes in cell invasion and migration.[1] In T-cell malignancies, this compound promotes the lysosome-dependent degradation of AKT1.[6]
-
AKT/mTOR Pathway: In cutaneous squamous cell carcinoma, this compound induces autophagy by inhibiting the Akt/mTOR signaling pathway.[2][3]
-
MAPK Pathway: this compound has been shown to activate the MAPK signaling pathway in chronic myeloid leukemia cells, leading to apoptosis.[7]
-
Mitochondrial Apoptosis Pathway: this compound can induce mitochondrial-mediated apoptosis by disrupting the binding of Hexokinase II (HKII) to the mitochondria, a process modulated by GSK-3β.[8] This leads to changes in mitochondrial membrane potential and an increase in intracellular reactive oxygen species (ROS).[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | IC50 Value (µM) | Reference |
| HCT116 | Colorectal Cancer | 24 h | 28.08 ± 1.36 | [1] |
| SW480 | Colorectal Cancer | 24 h | 44.12 ± 1.54 | [1] |
| SW620 | Colorectal Cancer | 24 h | 36.91 ± 2.42 | [1] |
| LS174T | Colorectal Cancer | 24 h | 32.24 ± 1.60 | [1] |
| A431 | Cutaneous Squamous Cell Carcinoma | 24 h | 17.72 ± 4.23 | [2] |
| A431 | Cutaneous Squamous Cell Carcinoma | 36 h | 9.06 ± 0.6 | [2] |
| A431 | Cutaneous Squamous Cell Carcinoma | 48 h | 5.9 ± 1.14 | [2] |
Table 2: Inhibitory Effects of this compound on Cancer Cell Processes
| Cell Line | Cancer Type | Process Inhibited | This compound Concentration | % Inhibition / Effect | Reference |
| SMMC-7721 | Hepatocellular Carcinoma | Viability (72h) | 20 µM | OD value of 0.26 ± 0.01 vs 0.37 ± 0.01 in control | [5] |
| SMMC-7721 | Hepatocellular Carcinoma | Migration (24h) | 20 µM | 41.83 ± 6.05% wound closure vs 98.17 ± 1.94% in control | [5] |
| HCT116 | Colorectal Cancer | Viability (24h) | 20 µM | 28.50 ± 2.25% | [1] |
| SW480 | Colorectal Cancer | Viability (24h) | 20 µM | 15.60 ± 3.15% | [1] |
| HCT116 | Colorectal Cancer | Adhesion | 20 µM | 56.63 ± 9.83% | [1] |
| SW480 | Colorectal Cancer | Adhesion | 20 µM | 48.97 ± 3.35% | [1] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the efficacy of this compound.
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (dissolved in DMSO)[2]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Cell Migration Assay (Wound Healing Assay)
This assay is used to evaluate the effect of this compound on cell migration.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow to confluency.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the desired concentration of this compound or vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Cell Invasion Assay (Transwell Assay)
This protocol assesses the ability of cancer cells to invade through a basement membrane matrix in the presence of this compound.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel
-
Serum-free medium
-
Complete growth medium
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend cancer cells in serum-free medium.
-
Add 5 x 10^4 cells in serum-free medium containing this compound or vehicle control to the upper chamber of the insert.
-
Add complete growth medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with various concentrations of this compound for the desired duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its in vitro evaluation.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Caption: this compound suppresses the PI3K/Akt signaling pathway.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
- 1. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals [mdpi.com]
- 4. This compound, a newly synthetic flavonoid derivative, induces mitochondrial-mediated apoptosis and G2/M cell cycle arrest in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoid this compound suppresses development of human hepatocellular cancer cells by inhibiting Wnt/β-Cantenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exerts anti-T cell malignancies effects via promoting lysosome-dependent AKT1 degradation and activating AKT1/FOXO3A/BIM axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induce apoptosis of CML cells via MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flavonoid this compound induces apoptosis and inhibits glycolysis of breast cancer via disrupting GSK-3β-modulated mitochondrial binding of HKII - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GL-V9 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of GL-V9, a synthetic flavonoid derivative of wogonin, in cell culture experiments. This compound has demonstrated potent anti-cancer effects across a variety of tumor types by modulating key signaling pathways.[1][2][3][4][5][6] This document outlines the preparation of this compound, its mechanism of action, and provides step-by-step protocols for assessing its biological activity in cancer cell lines.
Mechanism of Action
This compound is a multi-targeting agent that exerts its anti-cancer effects through the modulation of several critical signaling pathways. In hepatocellular carcinoma, this compound inhibits the Wnt/β-catenin signaling pathway, leading to a reduction in cell proliferation, migration, and invasion.[1] For colorectal cancer, it suppresses invasion and migration by inhibiting the PI3K/Akt and MMP-2/9 signaling pathways.[2] In chronic myeloid leukemia, this compound induces apoptosis via the MAPK signaling pathway.[3] Furthermore, it has been shown to induce apoptosis in prostate cancer cells by targeting the AR-AKT-HK2 signaling network.[4] In cutaneous squamous cell carcinoma, this compound induces both apoptosis and autophagy by suppressing the AKT/mTOR and AKT-regulated HK2 signals.[5][7]
Preparation of this compound for Cell Culture
This compound (C₂₄H₂₇NO₅, MW: 409.47) should be handled with appropriate laboratory safety precautions.[1]
Stock Solution Preparation:
-
Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 20 mM).[1]
-
Ensure the powder is completely dissolved by gentle vortexing or pipetting.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term stability.[1]
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution with the appropriate cell culture medium to achieve the desired final concentrations (e.g., 10, 20, 40 µM).[1]
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[1] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound's effects on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | IC50 Value (µM) | Reference |
| HCT116 | Colorectal Cancer | 24 h | 28.08 ± 1.36 | [2] |
| SW480 | Colorectal Cancer | 24 h | 44.12 ± 1.54 | [2] |
| SW620 | Colorectal Cancer | 24 h | 36.91 ± 2.42 | [2] |
| LS174T | Colorectal Cancer | 24 h | 32.24 ± 1.60 | [2] |
| A431 | Cutaneous Squamous Cell Carcinoma | 24 h | 17.72 ± 4.23 | [8] |
| A431 | Cutaneous Squamous Cell Carcinoma | 36 h | 9.06 ± 0.6 | [8] |
| A431 | Cutaneous Squamous Cell Carcinoma | 48 h | 5.9 ± 1.14 | [8] |
Table 2: Effective Concentrations of this compound in Functional Assays
| Assay | Cell Line | Concentration (µM) | Observed Effect | Reference |
| MTT Assay | SMMC-7721 | 20 | Time-dependent inhibition of cell viability | [1] |
| Transwell Invasion Assay | SMMC-7721 | 20 | Significant reduction in invasive ability | [1] |
| Wound Healing Assay | SMMC-7721 | 20 | Significant reduction in migratory ability | [1] |
| MTT Assay | HCT116, SW480, SW620, LS174T | < 20 | Marginal cytotoxic effect on normal colon cells | [2] |
| Apoptosis Assay (Annexin V/PI) | CML cells | Concentration-dependent | Induction of apoptosis | [3] |
| Apoptosis Assay | Senescent MDA-MB-231 | 10 | Induction of apoptosis | [9] |
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
This protocol is adapted from studies on hepatocellular and colorectal cancer cells.[1][2]
Materials:
-
Cancer cell line of interest (e.g., SMMC-7721, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[1]
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 5, 10, 20, 40 µM) to the respective wells. Include a vehicle control (0.1% DMSO in medium).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).[1]
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
2. Transwell Invasion Assay
This protocol is based on the methodology used to assess the anti-invasive properties of this compound on hepatocellular carcinoma cells.[1]
Materials:
-
Transwell inserts with 8 µm pore size
-
Matrigel
-
Serum-free medium
-
Complete medium with 10% FBS
-
This compound
-
Cotton swabs
-
Methanol (B129727) or paraformaldehyde for fixation
-
Crystal violet stain
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
In the lower chamber, add 600 µL of complete medium containing 10% FBS as a chemoattractant.
-
Add this compound to the upper chamber at the desired concentration (e.g., 20 µM). Include a vehicle control.[1]
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol or 4% paraformaldehyde for 15-20 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Gently wash the inserts with PBS.
-
Count the number of stained cells in several random fields under a microscope.
3. Wound Healing (Scratch) Assay
This protocol is designed to assess the effect of this compound on cell migration.[1]
Materials:
-
6-well plates
-
Sterile 200 µL pipette tip or a cell scraper
-
Complete medium
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to 90-100% confluency.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh complete medium containing this compound at the desired concentration (e.g., 20 µM) or vehicle control.[1]
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Measure the width of the scratch at different points for each time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Visualizations
Signaling Pathways
References
- 1. Flavonoid this compound suppresses development of human hepatocellular cancer cells by inhibiting Wnt/β-Cantenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induce apoptosis of CML cells via MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the activation of AR-AKT-HK2 signaling networks and induces prostate cancer cell apoptosis through mitochondria-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of this compound as a novel senolytic agent against senescent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for UPLC-MS/MS Analysis of GL-V9 and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
GL-V9, a synthetic flavonoid derivative of wogonin, has demonstrated significant anti-tumor activity across various cancer models.[1][2][3] Understanding its metabolic fate and developing robust analytical methods for its quantification are crucial for preclinical and clinical drug development. This document provides detailed application notes and protocols for the Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) analysis of this compound and its primary metabolite, 5-O-glucuronide this compound, in biological matrices. Furthermore, it outlines key signaling pathways affected by this compound, offering insights into its mechanism of action.
Introduction to this compound and its Metabolism
This compound (5-hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl) butoxy) 4H-chromen-4-one) is a promising anti-cancer agent.[2] Its metabolic profile is characterized by phase II glucuronidation, with the major metabolite identified as 5-O-glucuronide this compound.[1][4] This biotransformation is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzymes UGT1A9, with contributions from UGT1A7 and UGT1A8.[1][4] The conversion of this compound to its glucuronide metabolite is rapid and extensive following administration.[4][5]
Quantitative UPLC-MS/MS Analysis
A sensitive and selective UPLC-MS/MS method is essential for the pharmacokinetic and metabolic studies of this compound. The following protocols are based on validated methods for the quantification of this compound and 5-O-glucuronide this compound in plasma.[6][7]
Experimental Workflow
The general workflow for the UPLC-MS/MS analysis of this compound and its metabolite from biological samples is depicted below.
Caption: Experimental workflow for UPLC-MS/MS analysis.
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of plasma sample, add 300 µL of methanol (B129727) (containing the internal standard, e.g., phenacetin (B1679774) or caffeine) to precipitate proteins.[6][7]
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
UPLC Conditions
The chromatographic separation can be achieved using a C8 or C18 analytical column.[6][7]
| Parameter | Condition 1 | Condition 2 |
| Column | ACE Excel 5 C8 (50 x 3.0 mm)[6] | C18 column[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid and 5 mM Ammonium Acetate in Water[7] |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Optimized for separation | Gradient elution[7] |
| Flow Rate | 0.4 mL/min | - |
| Column Temp. | 40 °C | - |
| Run Time | - | 4.5 min[7] |
MS/MS Conditions
Mass spectrometric detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[6][7] Quantification is achieved using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 410.2 | 126.1[6][7] |
| 5-O-glucuronide this compound | 586.3 | 410.0[6] |
| Phenacetin (IS) | 180.0 | 110.3[6] |
| Caffeine (IS) | 195.10 | 138.00[7] |
Method Validation Parameters
A summary of typical method validation parameters is presented below.
| Parameter | This compound | 5-O-glucuronide this compound |
| Linearity Range (ng/mL) | 0.5 - 500[6] | 0.5 - 500[6] |
| Correlation Coefficient (r²) | > 0.99[6] | > 0.99[6] |
| Intra-day Accuracy (%) | 99.86 - 109.20[6] | 92.55 - 106.20[6] |
| Inter-day Accuracy (%) | 99.86 - 109.20[6] | 92.55 - 106.20[6] |
| Mean Recovery (%) | 88.64 ± 2.70[6] | 92.31 ± 6.28[6] |
Metabolic Pathway of this compound
The primary metabolic pathway of this compound is glucuronidation at the 5-hydroxyl position.
Caption: Metabolic pathway of this compound.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, migration, and invasion.
PI3K/Akt Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt signaling pathway, which leads to the downregulation of matrix metalloproteinases (MMPs) MMP-2 and MMP-9, thereby suppressing cancer cell invasion and migration.[2]
References
- 1. An Investigation on Glucuronidation Metabolite Identification, Isozyme Contribution, and Species Differences of this compound In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoid this compound suppresses development of human hepatocellular cancer cells by inhibiting Wnt/β-Cantenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Investigation on Glucuronidation Metabolite Identification, Isozyme Contribution, and Species Differences of this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trace quantification of this compound and its glucuronide metabolites (5-O-glucuronide this compound) in Beagle dog plasma by UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of this compound, a derivative of wogonin, in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study after oral and pulmonary administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GL-V9 for Inducing Apoptosis in Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic flavonoid derivative, GL-V9, and its significant potential in inducing apoptosis in hepatocellular carcinoma (HCC) cells. This document outlines the molecular mechanisms of this compound, presents key quantitative data, and offers detailed protocols for the essential experiments required to evaluate its efficacy.
Introduction
Hepatocellular carcinoma remains a major global health challenge with limited therapeutic options. This compound, a novel synthetic flavonoid, has emerged as a promising anti-cancer agent, demonstrating potent pro-apoptotic effects in various cancer models, including HCC.[1][2] this compound's multi-faceted mechanism of action, targeting key signaling pathways that govern cell survival and proliferation, makes it a compelling candidate for further investigation and drug development.
Mechanism of Action
This compound primarily induces apoptosis in hepatocellular carcinoma cells through the intrinsic, or mitochondrial-mediated, pathway. This process is characterized by a cascade of molecular events, including the disruption of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase proteases.
Key signaling pathways modulated by this compound include:
-
Mitochondrial-Mediated Apoptosis: this compound treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates like poly (ADP-ribose) polymerase (PARP).[1]
-
Wnt/β-catenin Signaling Pathway: this compound has been shown to inhibit the Wnt/β-catenin signaling pathway in HCC cells.[3] This pathway is often aberrantly activated in cancer and plays a crucial role in cell proliferation, migration, and invasion. By inhibiting this pathway, this compound can suppress tumor growth and metastasis.
-
PI3K/Akt Signaling Pathway: Evidence suggests that this compound can also inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. Inhibition of this pathway contributes to the overall pro-apoptotic effect of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on hepatocellular carcinoma cells.
Table 1: Cytotoxicity of this compound in Hepatocellular Carcinoma Cell Lines
| Cell Line | Assay | IC50 Value | Treatment Duration | Reference |
| HepG2 | MTT Assay | Not explicitly stated, but effective at inducing apoptosis | Not explicitly stated | [1] |
| SMMC-7721 | MTT Assay | Not explicitly stated, but effective at inhibiting proliferation | 48 hours | [3] |
Table 2: Effect of this compound on Cell Proliferation and Apoptosis
| Cell Line | Experiment | Treatment | Result | Reference |
| SMMC-7721 | Plate Cloning Assay | This compound (20 µM) | Cloning rate of 9.92 ± 2.18% (vs. 35.58 ± 1.72% in control) | [3] |
| HepG2 | Western Blot | This compound | Decreased Bcl-2/Bax ratio | [1] |
| HepG2 | Western Blot | This compound | Cleavage of Caspase-3, Caspase-9, and PARP | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound induced apoptosis signaling pathway in hepatocellular carcinoma.
Caption: General experimental workflow for evaluating this compound's pro-apoptotic effects.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on HCC cells.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., HepG2, SMMC-7721)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HCC cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
HCC cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed HCC cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting up compensation and gates.
3. Western Blot Analysis
This protocol is used to detect changes in the expression levels of apoptosis-related proteins.
Materials:
-
HCC cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-caspase-9, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed HCC cells and treat with this compound as described previously.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Conclusion
This compound demonstrates significant promise as a therapeutic agent for hepatocellular carcinoma by effectively inducing apoptosis through the mitochondrial pathway and modulating key oncogenic signaling pathways. The provided protocols offer a robust framework for researchers to further investigate the anti-cancer properties of this compound and to explore its potential in preclinical and clinical settings. The detailed methodologies and summarized data serve as a valuable resource for the scientific community dedicated to advancing HCC treatment.
References
- 1. This compound, a newly synthetic flavonoid derivative, induces mitochondrial-mediated apoptosis and G2/M cell cycle arrest in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flavonoid this compound suppresses development of human hepatocellular cancer cells by inhibiting Wnt/β-Cantenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GL-V9 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
GL-V9, a novel synthetic flavonoid derivative of wogonin (B1683318), has demonstrated significant anti-tumor activity across a variety of cancer cell lines. Its mechanisms of action include the induction of apoptosis and autophagy, as well as the inhibition of key signaling pathways involved in cancer cell proliferation, migration, and survival. Preclinical evidence suggests that this compound, and its parent compound wogonin, can act synergistically with conventional chemotherapy agents, potentially enhancing their efficacy and overcoming drug resistance.
These application notes provide a summary of preclinical data on the combination of this compound's parent compound, wogonin, with paclitaxel (B517696), cisplatin (B142131), and doxorubicin (B1662922). Detailed protocols for evaluating such combinations in both in vitro and in vivo models are also presented to guide researchers in this promising area of cancer drug development.
Data Presentation: Wogonin in Combination with Chemotherapy
The following tables summarize the quantitative data from preclinical studies on the combination of wogonin with paclitaxel, cisplatin, and doxorubicin. While direct combination studies with this compound are not yet widely published, the data from its parent compound, wogonin, provide a strong rationale for investigating this compound in similar combination regimens.
Table 1: In Vitro Synergistic Effects of Wogonin with Chemotherapy Agents
| Cancer Type | Cell Line(s) | Chemotherapy Agent | Wogonin Concentration | Combination Effect | Combination Index (CI) | Reference |
| Gastric Cancer | BGC-823, MGC-803, HGC-27, MKN-45 | Paclitaxel | Varied | Synergistic Inhibition | <1 at Fa <0.45, <0.90, <0.85, <0.60 respectively | [1] |
| Gastric Cancer | BGC-823, MGC-803, MKN-45 | Cisplatin | Varied | Synergistic Inhibition | <1 at Fa >0, >0, >0.10 respectively | [1] |
| Ovarian Cancer | A2780, Kuramochi | Cisplatin | 2.5 µg/mL | Synergistic Cytotoxicity | <1 with 8 µM cisplatin | [2] |
| Breast Cancer | Bcap-37, MCF-7 | Doxorubicin | Varied | Increased Sensitivity | Not Specified | [3][4] |
| Non-Small Cell Lung Cancer | A549 | Cisplatin | 5-20 µM | Synergistic Cell Death | Not Specified | [5][6] |
| Cervical Cancer | HeLa | Cisplatin | Not Specified | Sensitizes to Apoptosis | Not Specified | [5] |
Fa: Fraction affected (e.g., Fa of 0.5 corresponds to 50% inhibition of cell growth). A CI value < 1 indicates synergy.[1][2][3][4][5][6]
Table 2: In Vivo Anti-Tumor Efficacy of Wogonin in Combination with Chemotherapy
| Cancer Type | Animal Model | Treatment Groups | Tumor Growth Inhibition (TGI) (%) | Reference |
| Gastric Cancer | BGC-823 Xenografts | Wogonin + Low-dose Paclitaxel | 61.58 | [1] |
| Gastric Cancer | BGC-823 Xenografts | Wogonin alone | 20.29 | [1] |
| Gastric Cancer | BGC-823 Xenografts | Low-dose Paclitaxel alone | 22.28 | [1] |
| Head and Neck Cancer | AMC-HN4-cisR and HN9-cisR Xenografts | Wogonin + Cisplatin | Significantly enhanced tumor growth inhibition compared to single agents | [7] |
Signaling Pathways and Mechanisms of Action
This compound and wogonin exert their anti-cancer effects and synergistic potential through the modulation of multiple signaling pathways.
-
Wnt/β-Catenin Pathway: this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and epithelial-mesenchymal transition (EMT).
-
PI3K/Akt Pathway: this compound and wogonin inhibit the PI3K/Akt pathway, a key regulator of cell survival and proliferation. This inhibition can sensitize cancer cells to the apoptotic effects of chemotherapy.[8]
-
MAPK Pathway: this compound can activate the MAPK signaling pathway, which can lead to apoptosis in chronic myeloid leukemia cells.
-
IGF-1R/AKT Pathway: In combination with doxorubicin, wogonin has been shown to down-regulate the IGF-1R/AKT signaling pathway, thereby increasing the sensitivity of breast cancer cells to doxorubicin.[3][4]
-
Nrf2 Pathway: Wogonin can overcome cisplatin resistance in head and neck cancer by inhibiting the Nrf2 pathway, leading to increased reactive oxygen species (ROS) accumulation and apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and synergy of this compound in combination with other chemotherapy agents.
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of individual agents and to assess for synergy when used in combination using the Combination Index (CI) method.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Paclitaxel, Cisplatin, Doxorubicin; stock solutions in appropriate solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
For combination studies, prepare mixtures of the two drugs at a constant ratio (e.g., based on their individual IC50 values) or in a matrix format (checkerboard assay).
-
Remove the old medium from the cells and add the drug-containing medium. Include vehicle control wells.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each agent using non-linear regression analysis.
-
Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: In Vivo Xenograft Tumor Growth Inhibition Study
This protocol is for evaluating the anti-tumor efficacy of a combination therapy in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for implantation
-
This compound and chemotherapy agent formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal welfare and ethics committee approval
Procedure:
-
Tumor Implantation:
-
Inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy agent alone, this compound + Chemotherapy agent).
-
-
Treatment Administration:
-
Administer the treatments according to a predetermined schedule, dose, and route of administration (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size or after a specific duration.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to compare the efficacy between the different treatment groups.
-
Disclaimer
The information provided in these application notes is intended for research purposes only and is based on preclinical data, primarily from studies on the parent compound wogonin. Further investigation is required to confirm the efficacy and safety of this compound in combination with chemotherapy agents in clinical settings. All experiments should be conducted in accordance with institutional and national guidelines for animal and laboratory research.
References
- 1. Synergistic inhibitory effect of wogonin and low-dose paclitaxel on gastric cancer cells and tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Wogonin increases doxorubicin sensitivity by down-regulation of IGF-1R/AKT signaling pathway in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellmolbiol.org [cellmolbiol.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Transwell Invasion Assay with GL-V9 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis is a critical hallmark of cancer progression and the primary cause of cancer-related mortality. The process of metastasis involves the invasion of cancer cells through the extracellular matrix (ECM) and their migration to distant sites. The Transwell invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells. This document provides detailed application notes and protocols for performing a Transwell invasion assay to evaluate the inhibitory effects of GL-V9, a synthetic flavonoid derivative, on cancer cell invasion.
This compound, derived from wogonin, has demonstrated potent anti-tumor activities, including the induction of apoptosis and the inhibition of cell invasion and migration in various cancer cell lines.[1][2] Mechanistic studies have revealed that this compound exerts its anti-invasive effects, at least in part, by suppressing key signaling pathways, such as the PI3K/Akt and MMP-2/9 pathways, which are crucial for ECM degradation and cell motility.[1][2][3]
These application notes are intended to guide researchers in utilizing the Transwell invasion assay to assess the efficacy of this compound as a potential anti-metastatic agent.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound treatment on cancer cell lines, as determined by Transwell invasion assays and related experiments.
Table 1: IC50 Values of this compound in Colorectal Cancer (CRC) and Normal Colon Cell Lines (24-hour treatment)
| Cell Line | Type | IC50 (µM) |
| HCT116 | Colorectal Cancer | 28.08 ± 1.36 |
| SW480 | Colorectal Cancer | 44.12 ± 1.54 |
| SW620 | Colorectal Cancer | 36.91 ± 2.42 |
| LS174T | Colorectal Cancer | 32.24 ± 1.60 |
| FHC | Normal Colon Epithelial | 81.89 ± 4.26 |
Data extracted from a study on colorectal cancer cells, indicating a dose-dependent inhibitory effect on cell viability.[1]
Table 2: Inhibition of Cell Adhesion by this compound (20 µM, 24-hour treatment) in Colorectal Cancer and Normal Colon Cell Lines
| Cell Line | Inhibition Rate of Cell Adhesion (%) |
| HCT116 | 56.63 ± 9.83 |
| SW480 | 48.97 ± 3.35 |
| FHC | 14.02 ± 5.57 |
This data demonstrates the significant reduction in the adhesion of colorectal cancer cells following this compound treatment, a critical step in the metastatic cascade.[1]
Experimental Protocols
This section provides a detailed methodology for conducting a Transwell invasion assay to evaluate the effect of this compound on cancer cell invasion. This protocol is based on established methods used in studies investigating this compound's anti-invasive properties.[1]
Materials
-
24-well Transwell inserts (8.0 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Cancer cell lines of interest (e.g., HCT116, SW480, MDA-MB-231, MCF-7)
-
This compound (dissolved in DMSO to create a stock solution)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 1% paraformaldehyde, 100% methanol)
-
Staining solution (e.g., Haematoxylin, Crystal Violet)
-
Cotton swabs
-
Inverted microscope with a camera
-
Cell culture incubator (37°C, 5% CO₂)
-
96-well plates (for cell viability assay)
-
MTT reagent
Experimental Workflow Diagram
Caption: Workflow for the Transwell invasion assay with this compound treatment.
Step-by-Step Protocol
-
Preparation of Matrigel-coated Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium (the dilution factor should be optimized for the specific cell line, typically 1:3 to 1:8).
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts.
-
Incubate the inserts at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Harvest the cells using Trypsin-EDTA and wash with PBS.
-
Resuspend the cells in serum-free medium and perform a cell count.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
-
Transwell Invasion Assay:
-
Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.
-
Remove the rehydration medium.
-
Resuspend the starved cells in serum-free medium at a density of 5 x 10⁴ to 1 x 10⁵ cells/well.
-
Add 200 µL of the cell suspension to the upper chamber of each insert.
-
Add different concentrations of this compound (e.g., 0, 5, 10, 20 µM) to the upper chamber along with the cells. A vehicle control (DMSO) should be included.
-
Add 500-750 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. The incubation time should be optimized for each cell line.
-
-
Fixation and Staining:
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert membrane using a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution (e.g., 1% paraformaldehyde or cold methanol) for 10-20 minutes.
-
Wash the inserts with PBS.
-
Stain the cells with a staining solution (e.g., 0.1% Crystal Violet or Haematoxylin) for 10-20 minutes.
-
Wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained cells on the underside of the membrane using an inverted microscope.
-
Capture images from several random fields of view (e.g., 5 fields at 200x magnification).
-
Count the number of invaded cells per field.
-
Calculate the average number of invaded cells for each treatment group.
-
The results can be expressed as the number of invaded cells or as a percentage of invasion relative to the control group.
-
Signaling Pathway
This compound has been shown to inhibit cancer cell invasion by targeting the PI3K/Akt signaling pathway and subsequently downregulating the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1][2][3]
This compound-Mediated Inhibition of Cell Invasion Signaling Pathway
Caption: this compound inhibits the PI3K/Akt pathway, leading to reduced MMP-2/9 expression and subsequent suppression of ECM degradation and cell invasion.
Conclusion
The Transwell invasion assay is a robust and reproducible method for evaluating the anti-invasive properties of therapeutic compounds like this compound. The provided protocols and data offer a comprehensive guide for researchers to investigate the efficacy of this compound in inhibiting cancer cell invasion. The demonstrated ability of this compound to suppress the PI3K/Akt/MMP signaling axis highlights its potential as a valuable candidate for further development in the treatment of metastatic cancer. Consistent and rigorous application of these protocols will contribute to a deeper understanding of this compound's mechanism of action and its therapeutic potential.
References
- 1. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of this compound on the invasion of human breast carcinoma cells by downregulating the expression and activity of matrix metalloproteinase-2/9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Proteins Affected by GL-V9
For Researchers, Scientists, and Drug Development Professionals
Abstract
GL-V9, a synthetic flavonoid derivative of wogonin, has demonstrated significant anti-tumor activity across various cancer cell lines.[1][2][3][4][5][6][7] Its mechanism of action involves the modulation of key signaling pathways that regulate cell proliferation, migration, invasion, and apoptosis. Western blot analysis is a critical technique to elucidate the molecular mechanisms of this compound by quantifying the changes in protein expression levels within these pathways. This document provides a comprehensive guide, including detailed protocols and data presentation, for analyzing protein expression changes in response to this compound treatment using Western blotting.
Data Presentation: Proteins Modulated by this compound
The following table summarizes the quantitative changes in the expression of key proteins in cancer cells following treatment with this compound, as determined by Western blot analysis in various studies.
| Target Protein | Cancer Type | Cell Line | This compound Concentration | Duration of Treatment | Observed Effect on Protein Expression | Signaling Pathway | Reference |
| MMP-2 | Colorectal Cancer | HCT116 | 5, 10, 20 µM | 24 h | Decreased | PI3K/Akt | [1][8] |
| MMP-9 | Colorectal Cancer | HCT116 | 5, 10, 20 µM | 24 h | Decreased | PI3K/Akt | [1][8] |
| p-Akt | Colorectal Cancer | HCT116 | 20 µM | 24 h | Decreased | PI3K/Akt | [1] |
| PI3K | Colorectal Cancer | HCT116 | 20 µM | 24 h | Decreased | PI3K/Akt | [1] |
| β-catenin | Hepatocellular Carcinoma | SMMC-7721 | 20 µM | 48 h | Decreased | Wnt/β-catenin | [2] |
| HKII | Breast Cancer | MDA-MB-231, MCF-7 | Not Specified | Not Specified | Decreased | Glycolysis/Apoptosis | [3] |
| p-GSK-3β | Breast Cancer | MDA-MB-231 | Not Specified | Not Specified | Decreased | Glycolysis/Apoptosis | [3] |
| AKT1 | T-cell malignancies | Not Specified | Not Specified | Not Specified | Decreased (Degradation) | PI3K/Akt | [6] |
| BIM | T-cell malignancies | Not Specified | Not Specified | Not Specified | Increased | Apoptosis | [6] |
| p-JNK | Chronic Myeloid Leukemia | Not Specified | Not Specified | Not Specified | Increased | MAPK | [7] |
| p-ERK | Chronic Myeloid Leukemia | Not Specified | Not Specified | Not Specified | Increased | MAPK | [7] |
| p-p38 | Chronic Myeloid Leukemia | Not Specified | Not Specified | Not Specified | Increased | MAPK | [7] |
| α-SMA | Lung Fibroblasts | Primary mouse | Not Specified | 48 h | Decreased | Fibrosis | [9] |
| Collagen I | Lung Fibroblasts | Primary mouse | Not Specified | 48 h | Decreased | Fibrosis | [9] |
| Fibronectin | Lung Fibroblasts | Primary mouse | Not Specified | 48 h | Decreased | Fibrosis | [9] |
Experimental Protocols
A detailed methodology for Western blot analysis to investigate the effect of this compound on protein expression is provided below.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HCT116, SMMC-7721, MDA-MB-231) in 6-well plates or 10 cm dishes at an appropriate density to achieve 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in a suitable medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[1] Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0, 5, 10, 20 µM). The final DMSO concentration should not exceed 0.1% (v/v).[1]
-
Incubation: Replace the culture medium with the this compound containing medium and incubate for the desired time (e.g., 24 or 48 hours). Include a vehicle control (DMSO only) in parallel.
Protein Extraction (Cell Lysis)
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[10][11][12][13]
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well or dish.[11][12] For a 10 cm dish, use approximately 500 µl to 1 ml of lysis buffer.[12][14]
-
Cell Scraping: Scrape the adherent cells using a cold cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[11][12]
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing.[11] To ensure complete lysis and shear DNA, sonicate the lysate briefly (e.g., 10-15 seconds).[11][12][14]
-
Centrifugation: Centrifuge the lysate at approximately 12,000-16,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[10][11][12][13]
-
Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.
Protein Quantification (BCA Assay)
-
Principle: The Bicinchoninic Acid (BCA) assay is a colorimetric method used to determine the total protein concentration in a sample.[15][16]
-
Standard Preparation: Prepare a series of protein standards of known concentrations using bovine serum albumin (BSA) (e.g., 0 to 2 mg/mL).[16][17]
-
Assay Procedure:
-
Pipette a small volume (e.g., 10-25 µL) of each standard and unknown sample into separate wells of a 96-well microplate.[16]
-
Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[16][17]
-
Add the BCA working reagent (e.g., 200 µL) to each well.[16]
-
Incubate the plate at 37°C for 30 minutes.[16]
-
Cool the plate to room temperature.
-
-
Measurement: Measure the absorbance at 562 nm using a microplate reader.[16]
-
Calculation: Generate a standard curve by plotting the absorbance of the BSA standards against their concentrations. Use the standard curve to determine the protein concentration of the unknown samples.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Mix a calculated volume of protein lysate (e.g., 20-30 µg of total protein) with an equal volume of 2x Laemmli sample buffer.[11] Boil the samples at 95-100°C for 5 minutes to denature the proteins.[11][14]
-
Gel Electrophoresis:
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein.[11]
-
Run the gel in 1x running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[11][18]
-
Protein Transfer (Electroblotting)
-
Membrane Preparation: Cut a piece of polyvinylidene difluoride (PVDF) or nitrocellulose membrane to the size of the gel.[12][19] If using PVDF, pre-wet the membrane in methanol (B129727) for about 30 seconds, then rinse with deionized water and equilibrate in transfer buffer.[18][19]
-
Transfer Sandwich Assembly: Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the layers.
-
Electrotransfer: Place the sandwich into a transfer apparatus filled with ice-cold transfer buffer. Perform the transfer at a constant current or voltage (e.g., 100 V for 1 hour).[12]
Immunoblotting
-
Blocking: After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).[14] Block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.[14][20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[14]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[10][14]
-
Final Washes: Wash the membrane three times for 5-10 minutes each with TBST.
Detection and Analysis
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for a few minutes according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.[10]
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to correct for variations in protein loading.[8]
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways affected by this compound and the general experimental workflow for Western blot analysis.
Caption: Key signaling pathways modulated by this compound in cancer cells.
Caption: General experimental workflow for Western blot analysis.
References
- 1. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoid this compound suppresses development of human hepatocellular cancer cells by inhibiting Wnt/β-Cantenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoid this compound induces apoptosis and inhibits glycolysis of breast cancer via disrupting GSK-3β-modulated mitochondrial binding of HKII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals [mdpi.com]
- 6. This compound exerts anti-T cell malignancies effects via promoting lysosome-dependent AKT1 degradation and activating AKT1/FOXO3A/BIM axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induce apoptosis of CML cells via MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
- 11. bio-rad.com [bio-rad.com]
- 12. origene.com [origene.com]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 16. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 17. Pierce BCA Protein Assay Protocol [protocols.io]
- 18. bostonbioproducts.com [bostonbioproducts.com]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. Western blot protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing GL-V9 Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of GL-V9 in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic flavonoid derivative of wogonin. It has demonstrated potent anti-tumor effects in various cancer cell lines. Its mechanism of action involves the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and Wnt/β-catenin pathways.
Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?
For a novel compound like this compound, it is recommended to start with a broad concentration range to determine the dose-response relationship. A logarithmic or semi-logarithmic dilution series is advisable, typically spanning from the nanomolar (nM) to the micromolar (µM) range. Based on published studies, a starting range of 1 µM to 100 µM is often effective for observing a cytotoxic response with this compound in various cancer cell lines.
Q3: How do I determine the optimal incubation time for this compound treatment?
The optimal incubation time depends on the cell line's doubling time and the specific research question. A common starting point is to perform time-course experiments at 24, 48, and 72 hours. This will help determine the time point at which this compound exerts its maximal cytotoxic effect.
Q4: What are the essential controls to include in my cytotoxicity assay?
To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells cultured in medium without any treatment. This serves as the baseline for 100% cell viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is crucial to ensure that the solvent itself is not causing any cytotoxicity.
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin, staurosporine) to confirm that the assay is working correctly and that the cells are responsive to cytotoxic stimuli.
-
Blank Control: Wells containing only cell culture medium (without cells) to measure the background signal of the assay.
Q5: My results are inconsistent between different cytotoxicity assays (e.g., MTT vs. LDH). Why is this happening?
Different cytotoxicity assays measure different cellular endpoints. For example, the MTT assay measures metabolic activity, which is an indicator of cell viability, while the LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cell membranes, indicating cytotoxicity. Discrepancies can arise if this compound, for instance, reduces metabolic activity without immediately causing membrane damage. It is often recommended to use at least two different assays that measure distinct cellular parameters to obtain a more comprehensive understanding of this compound's effects.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| HCT116 | Colorectal Cancer | MTT | 24 | ~28 |
| SW480 | Colorectal Cancer | MTT | 24 | ~44 |
| SW620 | Colorectal Cancer | MTT | 24 | ~37 |
| HepG2 | Hepatocellular Carcinoma | MTT | 48 | ~25 |
| SMMC-7721 | Hepatocellular Carcinoma | MTT | 72 | ~20 |
| MDA-MB-231 | Breast Cancer | MTT | 48 | ~15 |
| MCF-7 | Breast Cancer | MTT | 48 | ~20 |
| A431 | Cutaneous Squamous Cell Carcinoma | MTT | 48 | ~10 |
| 22RV1 | Prostate Cancer | MTT | 48 | ~18 |
| PC3 | Prostate Cancer | MTT | 48 | ~22 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology. This table provides approximate values based on published literature and should be used as a guideline.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol
This assay measures the release of LDH from cells with damaged membranes, a marker of cytotoxicity.
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.
Annexin V Apoptosis Assay Protocol
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
Materials:
-
This compound
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic/late apoptotic cells (Annexin V-positive, PI-positive).
Mandatory Visualizations
GL-V9 not dissolving in DMSO solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering issues with the solubility of GL-V9 in Dimethyl Sulfoxide (DMSO) solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in DMSO?
Yes, this compound is soluble in DMSO. For in vitro experiments, this compound has been successfully dissolved in DMSO to a concentration of 0.02 M.[1]
Q2: I am having trouble dissolving this compound in DMSO. What are the initial troubleshooting steps?
If you are facing difficulties dissolving this compound in DMSO, consider the following initial steps:
-
Verify Compound and Solvent Quality: Ensure that the this compound is of high purity and that the DMSO is anhydrous and of high quality. DMSO is hygroscopic and can absorb moisture from the air, which may reduce its solvating power.
-
Gentle Warming: Warm the solution gently to 37°C. Avoid excessive heat, as it may degrade the compound.
-
Agitation: Vortex the solution vigorously for several minutes.
-
Sonication: Use a bath sonicator for 15-30 minutes to aid in the dissolution of the compound.
Q3: My this compound was dissolved in DMSO, but it precipitated after some time or after a freeze-thaw cycle. What could be the cause?
Precipitation of a previously dissolved compound can occur due to several factors:
-
Supersaturation: The initial concentration may have been close to the solubility limit, and changes in temperature can cause the compound to crystallize out of solution.
-
Water Contamination: The hygroscopic nature of DMSO means it can absorb water over time, which can decrease the solubility of this compound. It is recommended to use fresh, anhydrous DMSO and store stock solutions in a dry environment.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote the crystallization of compounds from DMSO solutions. It is advisable to aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Q4: My this compound/DMSO stock solution is clear, but the compound precipitates when I dilute it in my aqueous cell culture medium. How can I prevent this?
This is a common issue known as precipitation upon dilution. To mitigate this:
-
Stepwise Dilution: Instead of diluting the DMSO stock directly into the final volume of aqueous medium, perform serial dilutions in your medium. This gradual decrease in DMSO concentration can help maintain the compound's solubility.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to avoid cellular toxicity. The tolerance to DMSO can vary between cell lines, so it is crucial to perform a vehicle control experiment.
Troubleshooting Guide
If you are experiencing issues with this compound solubility, please refer to the following decision tree and experimental protocols.
Troubleshooting Workflow for this compound Dissolution
Caption: A workflow to troubleshoot this compound dissolution issues in DMSO.
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
This protocol is based on previously published methods.[1]
Materials:
-
This compound (Molecular Weight: 409.48 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Bath sonicator
Procedure:
-
Calculation: To prepare a 20 mM (0.02 M) stock solution, you will need to dissolve 8.19 mg of this compound in 1 mL of DMSO.
-
Calculation: 0.02 mol/L * 409.48 g/mol = 8.19 g/L = 8.19 mg/mL
-
-
Weighing: Accurately weigh out the required amount of this compound powder and place it in a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Agitation: Tightly cap the vial and vortex vigorously for 2-5 minutes.
-
Warming (Optional): If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes.
-
Sonication (Optional): If particulates are still visible, place the vial in a bath sonicator for 15-30 minutes.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any undissolved material.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Data Summary Table
| Parameter | Value | Reference |
| Molecular Weight | 409.48 g/mol | [2] |
| Known Soluble Concentration in DMSO | 0.02 M (approx. 8.19 mg/mL) | [1] |
| Recommended Final DMSO Concentration in Cell Culture | < 0.5% | |
| Storage of Stock Solution | -20°C or -80°C |
Signaling Pathways Modulated by this compound
This compound has been reported to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metabolism.
AMPK Signaling Pathway
This compound is an activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis.
Caption: this compound activates AMPK, leading to the inhibition of the NLRP3 inflammasome via autophagy.
PI3K/Akt/mTOR Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently overactivated in cancer.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway, affecting cell growth and apoptosis.
References
Technical Support Center: GL-V9 In Vitro Applications
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the synthetic flavonoid GL-V9 in vitro. It addresses common sources of inconsistent results and offers structured solutions to ensure experimental reliability and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing significant variability in the IC50 values of this compound between experiments?
A1: Inconsistent IC50 values are a common issue that can stem from several factors related to the compound, cell culture conditions, and assay parameters.
-
Compound Stability and Solubility: this compound, like many small molecules, may have limited aqueous solubility.[1] Ensure your DMSO stock solution is fully dissolved before diluting into aqueous cell culture medium. Precipitation upon addition to media can drastically lower the effective concentration. Also, consider the stability of this compound in your specific culture medium over the course of the experiment, as degradation can reduce its potency.[2]
-
Cell Health and Density: The metabolic state and growth phase of your cells are critical.[3] Always use cells that are in the logarithmic growth phase and ensure consistent cell seeding density across plates. Over-confluent or unhealthy cells will respond differently to treatment.
-
Assay Parameters: For kinase assays, the concentration of ATP can compete with ATP-competitive inhibitors, affecting the apparent IC50 value.[4] It is recommended to use an ATP concentration at or near the Km for the target kinase.[4] For viability assays like MTT, ensure incubation times with the reagent are consistent.[5]
Q2: this compound is precipitating when I add it to my cell culture medium. How can I prevent this?
A2: This is likely due to the low aqueous solubility of this compound.[1]
-
Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO. Sonication may help ensure it is fully dissolved.[1]
-
Final DMSO Concentration: When diluting the stock into your culture medium, ensure the final concentration of DMSO is low, typically below 0.5%, to avoid both precipitation and solvent-induced cytotoxicity.[1]
-
Dilution Method: Perform serial dilutions in your cell culture medium to reach the desired final concentration, mixing thoroughly after each step.[1]
-
Media Components: Consider using media supplemented with bovine serum albumin (BSA) or specific peptides that can help improve the solubility and stability of small molecules.[2][6]
Q3: My results show lower-than-expected potency or no significant phenotype after this compound treatment. What should I check?
A3: This can be disappointing but is often solvable by systematically checking your experimental setup.
-
Cell Line Sensitivity: Confirm that your chosen cell line expresses the target pathways of this compound (e.g., PI3K/Akt, Wnt/β-catenin).[5][7] Some cell lines may have redundant signaling pathways or inherent resistance mechanisms.[1] Consider using a positive control cell line known to be sensitive to this compound.
-
Treatment Duration: The effects of this compound are often time-dependent. For example, significant inhibition of HCC cell viability was observed after 48-72 hours of treatment, with little difference seen at 24 hours.[7] Perform a time-course experiment to determine the optimal treatment duration for your specific cell line and endpoint.[1]
-
Compound Activity: Verify the integrity of your this compound compound. Improper storage may lead to degradation. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Q4: I'm observing high levels of cytotoxicity even at low this compound concentrations, which seems inconsistent with published data. What could be the cause?
A4: Unusually high cytotoxicity can indicate off-target effects or issues with your experimental conditions.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can affect unintended kinases or cellular processes, leading to non-specific toxicity.[8][9] It is crucial to perform dose-response experiments to identify a therapeutic window where on-target effects are observed without excessive general toxicity.[6]
-
Cell Culture Conditions: Stressed cells are more susceptible to cytotoxic agents. Ensure your cells are healthy, free from contamination, and cultured under optimal conditions (pH, CO2, humidity).[3]
-
Solvent Toxicity: As mentioned, ensure the final DMSO concentration is non-toxic to your cells, typically <0.5%.[1] Run a vehicle control (medium with the same final DMSO concentration but without this compound) in all experiments.
Quantitative Data Summary
The following tables summarize the reported in vitro effects of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Colorectal Cancer (CRC) and Normal Colon Cells
| Cell Line | Cell Type | Treatment Duration | IC50 (µM) |
|---|---|---|---|
| HCT116 | CRC | 24 h | 28.08 ± 1.36 |
| SW480 | CRC | 24 h | 44.12 ± 1.54 |
| SW620 | CRC | 24 h | 36.91 ± 2.42 |
| LS174T | CRC | 24 h | 32.24 ± 1.60 |
| FHC | Normal Colon | 24 h | 81.89 ± 4.26 |
Data sourced from a study on colorectal cancer cells.[5]
Table 2: Time-Dependent Effect of this compound on Hepatocellular Carcinoma (HCC) Cell Viability
| Cell Line | This compound Conc. (µM) | Duration (h) | OD Value (Treated) | OD Value (Control) |
|---|---|---|---|---|
| SMMC-7721 | 20 | 48 | Significantly Lower | - |
| SMMC-7721 | 20 | 72+ | Inhibition Increased | - |
| SMMC-7221 | - | 72 | 0.26 ± 0.01 | 0.37 ± 0.01 |
Data indicates that this compound exhibits a time-dependent inhibition of HCC cell proliferation and viability.[7]
Table 3: Effect of this compound on Cancer Cell Migration and Adhesion
| Cell Line | This compound Conc. (µM) | Assay | Observation |
|---|---|---|---|
| SMMC-7221 | 20 | Wound Healing (24h) | 41.83% Wound Closure |
| SMMC-7221 (Control) | 0 | Wound Healing (24h) | 98.17% Wound Closure |
| HCT116 | 20 | Cell Adhesion | 56.63% Inhibition |
| SW480 | 20 | Cell Adhesion | 48.97% Inhibition |
Data demonstrates this compound's ability to significantly reduce cancer cell migration and adhesion.[5][7]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess the effect of this compound on cell viability by measuring mitochondrial metabolic activity.[5]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0-160 µM) and a vehicle control (DMSO). Incubate for the desired durations (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance (OD) at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix, a key step in metastasis.[5]
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium for 2 hours at 37°C.
-
Cell Preparation: After starving cells for 24 hours, resuspend them in serum-free medium containing the desired concentrations of this compound.
-
Seeding: Add 200 µL of the cell suspension (approx. 5x10⁴ cells) to the upper chamber. Add 600 µL of medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Cell Removal & Fixation: Remove non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the lower surface with 4% paraformaldehyde for 30 minutes.
-
Staining & Visualization: Stain the fixed cells with 0.1% crystal violet for 20 minutes. Count the number of invading cells in several random fields under a microscope.
Visualizations: Pathways and Workflows
The following diagrams illustrate key this compound signaling pathways and a troubleshooting workflow to help diagnose inconsistent experimental results.
Caption: this compound inhibits the PI3K/Akt signaling pathway.[5]
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: this compound inhibits Wnt/β-catenin signaling and the EMT process.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 3. marinbio.com [marinbio.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoid this compound suppresses development of human hepatocellular cancer cells by inhibiting Wnt/β-Cantenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of GL-V9 in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic flavonoid GL-V9. The focus is on identifying and mitigating potential off-target effects to ensure the validity and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
A1: this compound is a synthetic derivative of the natural flavonoid wogonin (B1683318). Its primary mechanism of action is the induction of apoptosis and autophagy in cancer cells through the suppression of the AKT-mTOR signaling pathway.[1] Specifically, it has been shown to suppress AKT-modulated mitochondrial localization of hexokinase 2 (HK2) and inhibit the Akt/mTOR pathway.[2]
Q2: Are there any known off-targets for this compound or its parent compound, wogonin?
A2: While a comprehensive off-target profile for this compound is not publicly available, studies on its parent compound, wogonin, provide insights into its selectivity. Wogonin has been identified as a direct inhibitor of cyclin-dependent kinase 9 (CDK9).[3][4] Notably, at concentrations that inhibit CDK9, wogonin does not significantly inhibit other cyclin-dependent kinases such as CDK2, CDK4, and CDK6, suggesting a degree of selectivity.[3][5] It is plausible that this compound may share some of this selectivity profile, but this would require experimental validation. The use of nanoformulations for wogonin has been suggested to reduce off-target toxicity, which implies that off-target effects are a consideration.[6]
Q3: What are common indicators of off-target effects in my experiments with this compound?
A3: Researchers should be vigilant for the following indicators that may suggest off-target effects:
-
Phenotypes inconsistent with AKT/mTOR inhibition: If you observe cellular effects that cannot be explained by the known on-target pathway of this compound, off-target interactions may be responsible.
-
Discrepancies between different inhibitors: If a structurally different inhibitor of the AKT/mTOR pathway produces a different phenotype than this compound, this could point to off-target effects of this compound.
-
High concentration-dependent effects: Off-target effects are often observed at higher concentrations of a compound. If you see a particular phenotype only at high doses of this compound, it's worth investigating for off-target activity.
-
Unexplained cell toxicity: If this compound induces cell death in a manner that is inconsistent with the kinetics or morphology of apoptosis and autophagy, off-target toxicity could be a factor.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
You are treating a cell line with this compound and observe a phenotype that is not typically associated with the inhibition of the AKT/mTOR pathway.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting its intended target in your experimental system. This can be done by Western blot analysis of downstream markers of the AKT/mTOR pathway (e.g., phosphorylation of Akt, mTOR, S6K, or 4E-BP1).
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is only present at high concentrations of this compound. On-target effects should manifest at lower concentrations corresponding to the IC50 for the primary target.
-
Use a Structurally Unrelated Inhibitor: Treat your cells with another well-characterized AKT or mTOR inhibitor that has a different chemical structure from this compound. If the unexpected phenotype is not replicated, it is more likely to be an off-target effect of this compound.
-
Target Knockdown/Knockout: Use a genetic approach (e.g., siRNA, shRNA, or CRISPR/Cas9) to specifically knockdown or knockout AKT or mTOR. If the phenotype from the genetic approach does not match the phenotype observed with this compound treatment, this strongly suggests an off-target effect.
Issue 2: High Levels of Cell Toxicity
You are observing significant cell death at concentrations of this compound where you expect to see specific pathway inhibition rather than broad cytotoxicity.
Troubleshooting Steps:
-
Titrate this compound Concentration: Determine the minimal concentration of this compound required to inhibit the AKT/mTOR pathway without causing widespread cell death.
-
Assess Apoptosis and Autophagy Markers: Use assays such as Annexin V/PI staining, caspase cleavage analysis, and LC3-II turnover assays to confirm that the observed cell death is consistent with the known mechanisms of apoptosis and autophagy induction by this compound.
-
Control for Solvent Effects: Ensure that the vehicle (e.g., DMSO) concentration is not contributing to the observed toxicity.
-
Consider Off-Target Kinase Inhibition: Many kinases are involved in cell survival pathways. Unintended inhibition of these kinases could lead to toxicity. Consider performing a broad kinase screen to identify potential off-target interactions.
Data Presentation
When performing off-target analysis, it is crucial to present the data in a clear and structured manner. Below are template tables for summarizing quantitative data from kinase profiling and cellular assays.
Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |
| AKT1 | 50 | 95% |
| mTOR | 75 | 92% |
| CDK9 | 500 | 70% |
| CDK2 | >10,000 | <10% |
| CDK4 | >10,000 | <10% |
| PKA | 8,000 | 15% |
| MEK1 | >10,000 | <5% |
This table provides a template for presenting data from a kinase selectivity panel. The IC50 values indicate the concentration of this compound required to inhibit 50% of the kinase activity. The percent inhibition at a fixed concentration (e.g., 1 µM) allows for a broad overview of selectivity. Highlighted rows can indicate potential off-targets of interest.
Table 2: Cellular IC50 Values for On-Target vs. Off-Target Phenotypes (Hypothetical Data)
| Cellular Assay | This compound IC50 (µM) | Control Inhibitor IC50 (µM) |
| p-Akt (S473) Inhibition | 0.5 | 0.4 (MK-2206) |
| Cell Proliferation (MCF-7) | 1.2 | 1.0 (MK-2206) |
| Unexpected Phenotype X | 15.0 | >50 (MK-2206) |
This table helps to differentiate on-target from off-target effects in a cellular context. A significantly higher IC50 for an unexpected phenotype compared to the on-target effect suggests it may be an off-target liability.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general approach for assessing the selectivity of this compound against a panel of kinases.
-
Kinase Panel Selection: Choose a diverse panel of kinases, including those structurally related to AKT and mTOR, as well as kinases from different families to assess broad selectivity. Commercial services offer panels of hundreds of kinases.
-
Assay Format: Utilize a validated assay format, such as a radiometric assay (e.g., using ³³P-ATP) or a fluorescence/luminescence-based assay (e.g., ADP-Glo™).
-
Compound Preparation: Prepare a dilution series of this compound in the appropriate assay buffer. A typical concentration range would be from 10 nM to 10 µM.
-
Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the diluted this compound or vehicle control.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time.
-
Detection: Stop the reaction and measure the kinase activity according to the specific assay protocol (e.g., scintillation counting for radiometric assays or luminescence reading for ADP-Glo™).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Fit the data to a dose-response curve to determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify the engagement of this compound with its on-target (AKT/mTOR) and potential off-targets in intact cells.
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated protein.
-
Protein Analysis: Analyze the soluble fraction by Western blotting using antibodies against the target protein (e.g., AKT) and suspected off-target proteins.
-
Data Analysis: A ligand-bound protein is typically stabilized and will remain in the soluble fraction at higher temperatures compared to the unbound protein. Plot the band intensity for each protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualizations
Caption: On- and potential off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Logical relationships in off-target effect investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wogonin and related natural flavones are inhibitors of CDK9 that induce apoptosis in cancer cells by transcriptional suppression of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wogonin and related natural flavones are inhibitors of CDK9 that induce apoptosis in cancer cells by transcriptional suppression of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of GL-V9
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with the promising anti-cancer agent, GL-V9, in in vivo studies. Due to its physicochemical properties, this compound exhibits low oral bioavailability, which can hinder preclinical and clinical development. This guide offers insights into formulation strategies and experimental protocols to overcome these limitations.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound low?
A1: The low oral bioavailability of this compound, a synthetic flavonoid derived from wogonin, is primarily attributed to two factors:
-
Poor Aqueous Solubility: this compound is sparingly soluble in water, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Extensive First-Pass Metabolism: After absorption, this compound undergoes significant metabolism in the liver, primarily through glucuronidation. This rapid conversion to its metabolites reduces the amount of active compound reaching systemic circulation. Pharmacokinetic studies in rats have reported a bioavailability of approximately 6-8%, while in dogs, it can be as low as 2-4%.[1]
Q2: What are the most promising strategies to improve the bioavailability of this compound?
A2: Two highly effective formulation strategies for enhancing the bioavailability of poorly water-soluble compounds like this compound are:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing this compound in a polymeric carrier in its amorphous (non-crystalline) state. The amorphous form has higher energy and, consequently, greater apparent solubility and faster dissolution rates compared to the crystalline form.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in the aqueous environment of the GI tract. This compound is dissolved in this lipid-based formulation, bypassing the dissolution step and presenting the drug in a solubilized form for absorption.
Q3: How do I choose between a solid dispersion and a SEDDS formulation for this compound?
A3: The choice depends on several factors, including the physicochemical properties of this compound and the desired pharmacokinetic profile.
-
Solid Dispersions are often a good choice for achieving rapid dissolution and a fast onset of action. They can be formulated into solid dosage forms like tablets or capsules.
-
SEDDS are particularly advantageous for highly lipophilic drugs. They can also enhance lymphatic transport, which may help bypass first-pass metabolism in the liver.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low and variable plasma concentrations of this compound in in vivo studies. | Poor dissolution of the crystalline drug substance. | Formulate this compound as an amorphous solid dispersion or a SEDDS to improve its solubility and dissolution rate. |
| Extensive first-pass metabolism. | Consider formulation strategies that promote lymphatic uptake, such as long-chain triglyceride-based SEDDS, to partially bypass the liver. | |
| Precipitation of this compound in the GI tract from a formulation. | Supersaturation from an amorphous solid dispersion leading to crystallization. | Optimize the polymer type and drug-to-polymer ratio in the solid dispersion. Use polymers that can maintain supersaturation and inhibit crystallization (e.g., HPMCAS, PVP). |
| Drug precipitation from a SEDDS upon dilution in GI fluids. | Adjust the oil, surfactant, and co-surfactant ratios in the SEDDS formulation. Conduct in vitro dispersion tests in simulated gastric and intestinal fluids to ensure the formation of a stable emulsion with fine droplet size. | |
| Difficulty in preparing a stable and reproducible formulation. | Incompatible excipients in a solid dispersion. | Perform compatibility studies (e.g., using DSC) to ensure no interaction between this compound and the selected polymer. |
| Phase separation or instability of a SEDDS formulation. | Screen different oils, surfactants, and co-surfactants for their ability to solubilize this compound and form a stable emulsion. Construct pseudo-ternary phase diagrams to identify the optimal concentration ranges for the components. | |
| Inconsistent results between in vitro dissolution and in vivo performance. | Inappropriate in vitro testing conditions that do not reflect the in vivo environment. | Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids in the fasted and fed states. For SEDDS, perform in vitro lipolysis studies to simulate the digestion process. |
Data Presentation
Table 1: Summary of In Vivo Pharmacokinetic Parameters of this compound (Unformulated)
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Rat | 10 | Oral | 150 ± 30 | 2.0 | 850 ± 150 | ~8.5 | [1] |
| Dog | 3 | Oral | 50 ± 15 | 1.5 | 350 ± 100 | ~2.5 - 4.4 | [2] |
| Dog | 3 | IV | 1200 ± 250 | 0.08 | 1400 ± 300 | - | [2] |
Table 2: Expected Improvement in Bioavailability with Advanced Formulations (Hypothetical Data for this compound Based on Similar Compounds)
| Formulation Type | Carrier/Excipients | Expected Fold Increase in Bioavailability | Key Advantages |
| Solid Dispersion | HPMCAS, PVP K30, Soluplus® | 2 - 5 fold | Enhanced dissolution rate, suitable for solid dosage forms. |
| SEDDS | Capryol 90, Cremophor EL, Transcutol HP | 3 - 7 fold | Presents drug in a solubilized state, potential for lymphatic uptake. |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a suitable polymer carrier (e.g., PVP K30, HPMCAS), and a volatile organic solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve this compound and the polymer in the selected solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio).
-
Ensure complete dissolution by stirring.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Pulverize the dried solid dispersion into a fine powder and store it in a desiccator.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous state of this compound (absence of a melting peak).
-
Powder X-ray Diffraction (PXRD): To verify the absence of crystallinity (no sharp peaks).
-
In Vitro Dissolution Study: Perform dissolution testing in a USP II apparatus using simulated gastric and intestinal fluids.
-
Protocol 2: Formulation and Characterization of this compound SEDDS
-
Materials: this compound, an oil phase (e.g., Capryol 90, Labrafil M 1944 CS), a surfactant (e.g., Cremophor EL, Kolliphor RH 40), and a co-surfactant/co-solvent (e.g., Transcutol HP, PEG 400).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.
-
Construct pseudo-ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant.
-
Prepare the SEDDS formulation by accurately weighing and mixing the selected oil, surfactant, and co-surfactant.
-
Add this compound to the mixture and stir until a clear, homogenous solution is obtained. Gentle heating may be applied if necessary.
-
-
Characterization:
-
Self-Emulsification Time and Droplet Size Analysis: Dilute a small amount of the SEDDS formulation in water or simulated GI fluids and observe the time taken for emulsification. Measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. A smaller droplet size (<200 nm) is generally desirable.
-
Zeta Potential: Measure the zeta potential to assess the stability of the emulsion.
-
In Vitro Drug Release: Evaluate the release of this compound from the SEDDS using a dialysis bag method in appropriate dissolution media.
-
Protocol 3: In Vivo Oral Bioavailability Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Formulations:
-
Group 1: this compound suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Group 2: this compound solid dispersion reconstituted in water.
-
Group 3: this compound SEDDS formulation.
-
Group 4: Intravenous (IV) solution of this compound for absolute bioavailability determination.
-
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the formulations orally by gavage at a specific dose of this compound. For the IV group, administer the solution via the tail vein.
-
Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.
-
Determine the absolute bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
-
Calculate the relative bioavailability of the formulated groups compared to the unformulated suspension.
-
Mandatory Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Signaling pathways modulated by this compound.
References
- 1. Nonlinear Absorption Kinetics of Self-Emulsifying Drug Delivery Systems (SEDDS) Containing Tocotrienols as Lipophilic Molecules: In Vivo and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trace quantification of this compound and its glucuronide metabolites (5-O-glucuronide this compound) in Beagle dog plasma by UPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting GL-V9 Degradation in Experimental Setups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to GL-V9 degradation that users might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could degradation of the compound be a factor?
A1: Yes, inconsistency in experimental outcomes is a potential indicator of this compound degradation. As a flavonoid derivative, this compound's stability can be compromised by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents in your experimental setup. Degradation can lead to a lower effective concentration of the active compound, resulting in diminished or variable biological effects.
Q2: I observe a color change in my this compound stock solution or culture medium after adding this compound. What does this signify?
A2: A visible color change can be an indication of this compound degradation. Flavonoids can undergo oxidation and other chemical transformations that result in the formation of colored byproducts. If you observe a change in the color of your solutions, it is crucial to assess the integrity of the compound.
Q3: What are the optimal storage conditions for this compound powder and stock solutions to minimize degradation?
A3: To ensure the long-term stability of this compound, it is recommended to store the solid compound at -20°C in a tightly sealed container, protected from light and moisture. This compound stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous solutions, it is not recommended to store them for more than one day.
Q4: I've noticed a precipitate forming after diluting my this compound stock solution in aqueous media. Is this degradation?
A4: Not necessarily. While degradation products can sometimes be less soluble, precipitation is more commonly due to the poor aqueous solubility of many flavonoids, including this compound. This is especially likely if you are adding a concentrated DMSO stock directly into an aqueous buffer or cell culture medium. To mitigate this, it is advisable to add the stock solution to the medium dropwise while gently vortexing or to use a pre-warmed medium.
Troubleshooting Guides
Issue 1: Unexpected Loss of this compound Activity in Cell-Based Assays
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Steps:
-
pH of the Medium: Flavonoids are generally more stable in acidic conditions and can degrade in neutral or alkaline environments. Cell culture media are typically buffered around pH 7.4, which can promote the degradation of some flavonoids.
-
Recommendation: Prepare fresh dilutions of this compound in media for each experiment. Minimize the time the compound spends in the incubator before being added to the cells. Consider including a time-course experiment to assess the stability of this compound in your specific cell culture conditions.
-
-
Temperature: Elevated temperatures can accelerate the degradation of flavonoids.
-
Recommendation: While cell culture requires incubation at 37°C, minimize the exposure of this compound-containing media to this temperature before the experiment. Thaw frozen stock solutions slowly on ice.
-
-
Light Exposure: Flavonoids can be light-sensitive.
-
Recommendation: Protect this compound stock solutions and experimental setups from direct light by using amber-colored tubes and wrapping plates in aluminum foil.
-
Issue 2: High Variability in Experimental Replicates
Possible Cause: Inconsistent degradation of this compound across different wells or plates.
Troubleshooting Steps:
-
Inconsistent Handling: Minor variations in the time between adding this compound to the medium and applying it to the cells, or differences in light exposure between plates, can lead to variable degradation.
-
Recommendation: Standardize your experimental workflow meticulously. Ensure all replicates are treated identically and simultaneously.
-
-
Stock Solution Integrity: Repeated freeze-thaw cycles can lead to the degradation of the compound in your stock solution.
-
Recommendation: Aliquot your this compound stock solution into single-use volumes to avoid repeated temperature fluctuations.
-
Issue 3: Suspected Degradation During Sample Analysis
Possible Cause: Degradation of this compound during sample processing and analysis.
Troubleshooting Steps:
-
Analytical Method: The choice of analytical method is crucial for accurately quantifying the active form of this compound.
-
Recommendation: Utilize a validated and sensitive analytical method such as UPLC-MS/MS for the quantification of this compound in biological samples.[1] This method can distinguish the parent compound from its metabolites and degradation products.
-
-
Sample Handling: The stability of this compound in biological matrices (e.g., plasma, cell lysates) can be limited.
-
Recommendation: Process samples on ice and minimize the time between sample collection and analysis. If storage is necessary, freeze samples at -80°C immediately after collection.
-
Data Presentation
Table 1: Inferred Stability of this compound Based on Wogonin (B1683318) Data under Various Conditions
| Condition | Parameter | Observation | Implication for this compound Experiments |
| pH | pH 2.0-4.5 | Wogonin shows good stability. | For in vitro assays outside of cell culture, consider using a slightly acidic buffer if the experimental design allows. |
| pH 6.8 | Wogonin degradation is observed. | Be aware of potential degradation in physiological buffers and cell culture media. | |
| pH 7.4 | Wogonin shows significant degradation. | Minimize incubation times in cell culture media and prepare fresh solutions. | |
| pH 9.0 | Rapid degradation of wogonin. | Avoid alkaline conditions in your experimental setup. | |
| Temperature | 4°C | Wogonin is relatively stable. | Store stock solutions and prepared media containing this compound at 4°C for short-term use. |
| 25°C (Room Temp) | Degradation of wogonin is accelerated compared to 4°C. | Avoid leaving this compound solutions at room temperature for extended periods. | |
| 37°C | Increased rate of degradation. | Acknowledge that degradation will occur during cell culture incubation and factor this into the interpretation of results. | |
| Solvent | DMSO | Wogonin is stable in DMSO when stored properly. | DMSO is the recommended solvent for preparing high-concentration stock solutions. |
| Aqueous Buffers | Wogonin has low solubility and stability. | Prepare aqueous solutions fresh and use them immediately. Avoid storing aqueous solutions of this compound. |
Note: This data is inferred from studies on wogonin, the parent compound of this compound. Specific degradation kinetics for this compound may vary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, light-protected, single-use vials. Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Preparation: Prepare serial dilutions of the this compound stock solution in pre-warmed cell culture medium immediately before use.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Mandatory Visualization
Caption: Signaling pathways modulated by this compound leading to apoptosis and autophagy.
Caption: A typical experimental workflow for in vitro screening with this compound.
Caption: A logical workflow for troubleshooting this compound degradation issues.
References
Technical Support Center: Preventing Compound Precipitation in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of compounds, such as the flavonoid derivative GL-V9, in cell culture media during experiments.
Troubleshooting Guide: this compound Precipitation
If you observe precipitation of this compound in your cell culture medium, follow this guide to identify and resolve the issue.
Step 1: Visual and Microscopic Inspection
-
Observation: Is the medium cloudy, or are there visible particles?[1][2]
-
Microscopy: Examine a sample of the medium under a microscope to distinguish between chemical precipitates (amorphous particles or crystals) and microbial contamination.
Step 2: Identify the Cause and Implement Solutions
Use the table below to pinpoint the likely cause of precipitation and find the appropriate solution.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to the medium. | Solvent Shock: Rapid change from a high-concentration organic solvent (e.g., DMSO) to the aqueous medium causes the compound to crash out of solution.[1] | 1. Optimize Dilution: Perform a stepwise serial dilution instead of a single large dilution.[1] 2. Rapid Mixing: Add the stock solution dropwise to the pre-warmed (37°C) medium while gently vortexing or swirling.[1][2] 3. Lower Stock Concentration: Prepare a less concentrated stock solution in the organic solvent.[3] |
| High Final Concentration: The desired concentration of this compound exceeds its solubility limit in the culture medium.[1] | 1. Decrease Working Concentration: Lower the final concentration of this compound in your experiment. 2. Solubility Assessment: Determine the maximum soluble concentration of this compound in your specific medium (see Experimental Protocols).[4] | |
| Precipitate appears in freshly thawed medium or serum. | Temperature Shock: Repeated freeze-thaw cycles or improper thawing can cause salts and proteins to precipitate.[1] | 1. Proper Thawing: Thaw media and serum slowly at 4°C or in a 37°C water bath with gentle swirling.[1] 2. Aliquot: Store media and serum in single-use aliquots to avoid repeated freeze-thaw cycles.[1] |
| Precipitate forms over time during incubation. | Temperature and pH Shifts: Changes in temperature and pH within the incubator can affect compound solubility.[2][4] | 1. Pre-warm Media: Always use media pre-warmed to 37°C.[4] 2. Proper Buffering: Ensure your medium is correctly buffered for the incubator's CO2 concentration.[1] |
| Media Evaporation: Water loss can increase the concentration of solutes beyond their solubility limit.[1] | 1. Maintain Humidity: Ensure the incubator has adequate humidity.[1] 2. Seal Cultureware: Keep culture flasks and plates properly sealed.[1] | |
| Precipitate forms after adding other supplements. | Improper Mixing Order: Certain components, like calcium salts, can react with other supplements if not added in the correct sequence.[1] | When preparing media from powder, dissolve components in the specified order. Dissolve CaCl2 separately in deionized water before adding it to the rest of the medium.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For hydrophobic compounds like this compound, the recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use fresh, moisture-free DMSO, as absorbed water can reduce the compound's solubility.
Q2: What is the maximum recommended final concentration of DMSO in the culture medium?
To avoid solvent-induced toxicity to your cells, the final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.[5] However, the tolerance to DMSO can be cell-line specific. It is essential to perform a vehicle control experiment (media with the same final DMSO concentration but without the compound) to determine the maximum tolerable concentration for your specific cells.[1]
Q3: Can I filter out the precipitate from my media or compound solution?
Filtering is generally not recommended as a solution for precipitation.[1] Filtering removes the precipitated compound, leading to an unknown and lower final concentration in your experiment. The better approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the desired concentration.[1]
Q4: How can I increase the solubility of this compound in my cell culture medium?
If you continue to experience precipitation after troubleshooting, consider using solubility enhancers.
| Solubility Enhancer | Mechanism of Action | Typical Working Concentration | Considerations |
| (2-Hydroxypropyl)-β-cyclodextrin | Encapsulates hydrophobic drugs, forming inclusion complexes that increase aqueous solubility.[1] | 0.5% - 2.0% (w/v)[1] | Can extract cholesterol from cell membranes at high concentrations.[1] |
| Serum | Serum proteins, such as albumin, can bind to hydrophobic compounds, increasing their apparent solubility.[1][5] | Varies depending on the experiment (e.g., 1-10% FBS) | The presence of serum can interfere with certain assays. |
| Co-solvents | Using a mixture of solvents (e.g., DMSO and polyethylene (B3416737) glycol) for the initial stock solution can sometimes improve solubility upon dilution into aqueous media.[1][3] | Varies | Requires careful optimization and toxicity testing. |
Q5: Can the type of cell culture medium affect this compound solubility?
Yes, the composition of the cell culture medium can impact the solubility of a compound.[6] Different media formulations have varying concentrations of salts, amino acids, and other components that can interact with the compound and influence its solubility.[6][7] If you suspect media components are contributing to precipitation, you could test the solubility of this compound in a simpler buffered saline solution or a different media formulation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-100 mM).
-
Vortex the solution vigorously for 1-2 minutes to dissolve the compound completely.
-
If necessary, gently warm the tube to 37°C or briefly sonicate to aid dissolution.
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 100 mM).[4]
-
Pre-warm Media: Pre-warm your specific cell culture medium to 37°C.[4]
-
Prepare Serial Dilutions: In sterile microcentrifuge tubes or a 96-well plate, perform a series of 2-fold serial dilutions of the this compound stock solution in the pre-warmed medium.[4]
-
Incubation: Seal the plate or tubes and incubate at 37°C and 5% CO2 for a duration relevant to your experiment (e.g., 2, 6, or 24 hours).[4]
-
Visual and Microscopic Assessment: Carefully inspect each dilution for any signs of cloudiness or precipitate at different time points. For a more detailed inspection, examine a small aliquot under a microscope.[4]
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear and free of precipitate is considered the maximum soluble concentration under your experimental conditions.[4]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GL-V9 and Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving the flavonoid derivative GL-V9 and its effects on non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity of this compound in non-cancerous human cell lines?
A1: Currently, the primary available data on the cytotoxicity of this compound in a non-cancerous human cell line comes from studies on the FHC normal colon epithelial cell line. The half-maximal inhibitory concentration (IC50) of this compound in FHC cells after a 24-hour treatment has been determined to be 81.89 ± 4.26 μM[1]. It has been observed that at concentrations below 20 μM, this compound exhibits minimal cytotoxic effects on these normal colon cells[1].
Q2: How does the toxicity of this compound in the FHC normal colon cell line compare to its toxicity in colorectal cancer (CRC) cell lines?
A2: this compound demonstrates a degree of selectivity for colorectal cancer cells over normal colon cells. The IC50 value for FHC cells (81.89 ± 4.26 μM) is significantly higher than those observed in various CRC cell lines after 24 hours of treatment, such as HCT116 (28.08 ± 1.36 μM), SW480 (44.12 ± 1.54 μM), SW620 (36.91 ± 2.42 μM), and LS174T (32.24 ± 1.60 μM)[1]. This suggests that higher concentrations of this compound are required to inhibit the viability of normal colon cells compared to colon cancer cells.
Q3: Are there any data on the effects of this compound on other types of non-cancerous cell lines, such as fibroblasts or endothelial cells?
A3: While extensive quantitative data on the toxicity of this compound in a wide range of human non-cancerous cell lines is still emerging, one study has investigated its effects on senescent mouse embryonic fibroblasts (MEFs). This research demonstrated that this compound can eliminate these senescent non-cancerous cells[2]. However, specific IC50 values for non-senescent human fibroblasts, endothelial cells (like HUVECs), or other primary human cell types are not yet readily available in published literature.
Q4: What are the known cellular mechanisms of action for this compound in cancer cells that might be relevant for studies in non-cancerous cells?
A4: In cancer cells, this compound has been shown to exert its effects through multiple pathways. It can suppress cell invasion and migration by inhibiting the PI3K/Akt and MMP-2/9 signaling pathways[1]. Additionally, this compound is known to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines[3][4]. Understanding these mechanisms is crucial when designing experiments with non-cancerous cells, as these pathways are also fundamental to normal cell function.
Troubleshooting Guides
Problem 1: Unexpectedly high cytotoxicity in my non-cancerous cell line.
-
Possible Cause 1: Cell line sensitivity. Different non-cancerous cell lines may exhibit varying sensitivities to this compound. The only published IC50 for a non-cancerous human cell line is for FHC (normal colon)[1]. Your specific cell line may be inherently more sensitive.
-
Troubleshooting Steps:
-
Confirm the IC50 for your cell line: Perform a dose-response experiment to determine the specific IC50 of this compound for your non-cancerous cell line.
-
Lower the concentration range: Based on your determined IC50, use a lower concentration range of this compound for your experiments.
-
Reduce exposure time: The cytotoxic effects of this compound can be time-dependent. Consider reducing the incubation time.
-
Check cell passage number: High passage numbers can lead to genetic drift and altered sensitivity. Use cells within a recommended passage range.
-
-
Possible Cause 2: Off-target effects. At high concentrations, this compound may have off-target effects that contribute to cytotoxicity.
-
Troubleshooting Steps:
-
Use the lowest effective concentration: Based on preliminary experiments, determine the lowest concentration of this compound that elicits the desired biological effect in your cancer cell model to use as a reference for your non-cancerous cell experiments.
-
Include multiple non-cancerous cell lines: If possible, test the effects of this compound on more than one type of non-cancerous cell line to assess for cell-type-specific toxicity.
-
Problem 2: Difficulty observing a clear dose-response relationship.
-
Possible Cause 1: Inappropriate concentration range. The concentrations of this compound being tested may be too high or too low to establish a clear dose-response curve.
-
Troubleshooting Steps:
-
Widen the concentration range: Test a broader range of this compound concentrations, from very low (nanomolar) to high (micromolar), to capture the full dynamic range of the response.
-
Perform a logarithmic dilution series: Use a logarithmic or semi-logarithmic dilution series to better resolve the IC50 value.
-
-
Possible Cause 2: Issues with this compound solubility or stability. this compound may precipitate out of solution at higher concentrations or degrade over time in culture medium.
-
Troubleshooting Steps:
-
Visually inspect the culture medium: Check for any signs of precipitation after adding this compound.
-
Prepare fresh solutions: Prepare this compound solutions fresh for each experiment.
-
Consult the supplier's data sheet: Review the solubility and stability information provided by the manufacturer.
-
Quantitative Data Summary
| Cell Line | Cell Type | IC50 (µM) at 24h | Reference |
| Non-Cancerous | |||
| FHC | Normal Colon Epithelial | 81.89 ± 4.26 | [1] |
| Cancerous | |||
| HCT116 | Colorectal Carcinoma | 28.08 ± 1.36 | [1] |
| SW480 | Colorectal Adenocarcinoma | 44.12 ± 1.54 | [1] |
| SW620 | Colorectal Adenocarcinoma | 36.91 ± 2.42 | [1] |
| LS174T | Colorectal Adenocarcinoma | 32.24 ± 1.60 | [1] |
| A431 | Cutaneous Squamous Cell Carcinoma | 17.72 ± 4.23 | [4] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on the viability of non-cancerous cell lines.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Apoptosis (Annexin V/Propidium Iodide) Assay
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment with this compound, including any floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle (Propidium Iodide) Analysis
This protocol is used to determine the effect of this compound on the cell cycle distribution of non-cancerous cells.
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after this compound treatment.
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Simplified diagram of the PI3K/Akt signaling pathway inhibited by this compound.
Caption: General experimental workflow for assessing this compound toxicity in vitro.
References
- 1. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a novel senolytic agent against senescent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoid this compound induces apoptosis and inhibits glycolysis of breast cancer via disrupting GSK-3β-modulated mitochondrial binding of HKII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GL-V9 Treatment Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the treatment time of GL-V9 for maximum efficacy in your cancer cell line models.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment time for this compound to achieve the maximum effect?
A1: The optimal treatment time for this compound is highly dependent on the cancer cell line being used and the specific biological endpoint you are measuring (e.g., cytotoxicity, inhibition of migration, or modulation of a specific signaling pathway). As this compound has been shown to have time-dependent effects, a time-course experiment is essential to determine the ideal duration for your specific experimental goals. For many cancer cell lines, a treatment window of 24 to 72 hours is a common starting point.
Q2: We are observing inconsistent results between experiments. What are the potential causes and solutions?
A2: Inconsistent results can arise from several factors. Here are some common issues and troubleshooting steps:
-
Cell Health and Passage Number: Use cells from a similar low passage number for all experiments to ensure consistency. Ensure cells are in the exponential growth phase at the time of treatment.
-
Seeding Density: Variations in initial cell seeding density can lead to significant differences in results. It is crucial to perform a cell titration experiment to determine the optimal seeding density for your cell line and the duration of your experiment.
-
Compound Stability: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) and stored at -20°C as a stock solution. For experiments, dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% (v/v) as higher concentrations can be toxic to cells. Prepare fresh dilutions for each experiment to avoid degradation of the compound.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and seeding cells. Use calibrated pipettes and fresh tips for each replicate.
Q3: We are not observing the expected cytotoxic effect of this compound at previously reported concentrations. What should we do?
A3: If you are not seeing the expected cytotoxicity, consider the following:
-
Insufficient Incubation Time: The cytotoxic effect of this compound is time-dependent. If you are using a shorter incubation time (e.g., 24 hours), you may need to extend the treatment duration (e.g., to 48 or 72 hours) to observe a significant effect.
-
Cell Line Resistance: The sensitivity of different cancer cell lines to this compound can vary. Your cell line may be less sensitive. It is advisable to include a positive control (a cell line known to be sensitive to this compound) in your experiments if possible.
-
Assay Interference: It is possible that the compound interferes with the readout of your viability assay. You can test this by performing the assay in a cell-free system with the compound present.
Troubleshooting Guide: Adjusting this compound Treatment Time
This guide will walk you through a systematic approach to determine the optimal this compound treatment time for your specific research question.
Objective 1: Maximizing Cytotoxicity
To determine the time point at which this compound induces maximum cell death, a time-course cell viability assay is recommended.
Experimental Protocol: Time-Course Cell Viability Assay
-
Cell Seeding: Seed your cancer cell line in a 96-well plate at a pre-determined optimal density. Allow cells to adhere for 24 hours.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., based on known IC50 values or a broad range from 1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Time Points: At various time points after treatment (e.g., 6, 12, 24, 48, and 72 hours), measure cell viability using a suitable assay such as MTT, WST-1, or a real-time live-cell imaging system.
-
Data Analysis: For each time point, plot the cell viability against the this compound concentration to determine the IC50 value. The time point with the lowest IC50 value indicates the time of maximum cytotoxic effect under your experimental conditions.
Data Presentation: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | 24h IC50 (µM) | 36h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Reference |
| A431 (Cutaneous Squamous Cell Carcinoma) | 17.72 ± 4.23 | 9.06 ± 0.6 | 5.9 ± 1.14 | Not Reported | [1] |
| HCT116 (Colorectal Cancer) | 28.08 ± 1.36 | Not Reported | Not Reported | Not Reported | |
| SW480 (Colorectal Cancer) | 44.12 ± 1.54 | Not Reported | Not Reported | Not Reported | |
| SW620 (Colorectal Cancer) | 36.91 ± 2.42 | Not Reported | Not Reported | Not Reported | |
| LS174T (Colorectal Cancer) | 32.24 ± 1.60 | Not Reported | Not Reported | Not Reported | |
| KBM5 (Chronic Myeloid Leukemia) | Not Reported | Not Reported | 4.23 ± 0.43 | 2.87 ± 0.32 | [2] |
| K562 (Chronic Myeloid Leukemia) | Not Reported | Not Reported | 6.10 ± 0.71 | 5.29 ± 0.62 | [2] |
Expected Results & Troubleshooting
-
Expected Result: You should observe a time-dependent decrease in the IC50 value, indicating that longer exposure to this compound leads to increased cytotoxicity.
-
Troubleshooting: No change in IC50 over time.
-
Possibility: The maximum effect is reached at an earlier time point. Consider adding earlier time points to your experiment (e.g., 2, 4, 8 hours).
-
Possibility: The chosen concentrations are too high and are causing rapid cell death, masking any time-dependent effects. Try a lower range of concentrations.
-
-
Troubleshooting: High variability in viability readings.
-
Possibility: Inconsistent cell seeding or pipetting errors. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for adding reagents.
-
Possibility: "Edge effects" in the 96-well plate. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
-
Visualization: Experimental Workflow for Optimizing Cytotoxicity
Caption: Workflow for determining the optimal this compound treatment time for maximum cytotoxicity.
Objective 2: Maximizing Inhibition of Cell Migration/Invasion
To identify the treatment duration that yields the greatest reduction in cell motility, a time-course wound healing or transwell migration/invasion assay is appropriate.
Experimental Protocol: Time-Course Wound Healing Assay
-
Cell Seeding: Seed cells in a 6-well plate to create a confluent monolayer.
-
Wound Creation: Create a "scratch" in the monolayer with a sterile pipette tip.
-
This compound Treatment: Treat the cells with a non-lethal concentration of this compound (determined from your cytotoxicity assays, typically below the IC50 value at the longest time point). Include a vehicle control.
-
Image Acquisition: Acquire images of the wounds at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure. The time point with the greatest difference in wound closure between treated and control cells is the optimal time for observing the anti-migratory effect.
Data Presentation: Inhibition of Cancer Cell Migration and Invasion by this compound
| Cell Line | Assay | This compound Concentration (µM) | Treatment Time (h) | Inhibition (%) | Reference |
| SMMC-7721 (Hepatocellular Carcinoma) | Wound Healing | 20 | 24 | 56.34 ± 6.05 | |
| SMMC-7721 (Hepatocellular Carcinoma) | Transwell Migration | 20 | 24 | Significantly Reduced | |
| HCT116 (Colorectal Cancer) | Wound Healing | 20 | 24 | Significantly Reduced | |
| HCT116 (Colorectal Cancer) | Transwell Invasion | 20 | 24 | Significantly Reduced |
Expected Results & Troubleshooting
-
Expected Result: The wound in the control group should close significantly over time, while the wound in the this compound treated group should show delayed closure.
-
Troubleshooting: No difference in wound closure.
-
Possibility: The this compound concentration is too low to have an effect. Try a slightly higher, but still non-toxic, concentration.
-
Possibility: The time points are too early. Extend the duration of the experiment.
-
-
Troubleshooting: Cells in the control group are not migrating.
-
Possibility: The cell monolayer was not fully confluent when the scratch was made. Ensure a healthy, confluent monolayer before starting the experiment.
-
Possibility: The media conditions are not optimal for migration. Ensure the use of appropriate serum concentrations.
-
Visualization: Experimental Workflow for Optimizing Migration Inhibition
Caption: Workflow for determining optimal this compound treatment time for migration inhibition.
Objective 3: Observing Maximum Signaling Pathway Modulation
To determine the optimal time to observe the effect of this compound on specific signaling pathways (e.g., Wnt/β-catenin, PI3K/Akt, MAPK), a time-course western blot analysis is the standard method.
Experimental Protocol: Time-Course Western Blot Analysis
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with an effective concentration of this compound (e.g., the IC50 value at a specific time point) and a vehicle control.
-
Cell Lysis: At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), lyse the cells and collect the protein extracts.
-
Western Blotting: Perform western blotting to detect the expression levels of key proteins in the pathway of interest. It is crucial to probe for both the total and phosphorylated forms of signaling proteins (e.g., total Akt and p-Akt).
-
Data Analysis: Quantify the band intensities and normalize the levels of the target proteins to a loading control (e.g., β-actin or GAPDH). The time point showing the most significant change in protein expression or phosphorylation is the optimal time for studying the pathway modulation.
Data Presentation: Effect of this compound on Key Signaling Proteins
| Pathway | Protein | Cell Line | This compound Concentration (µM) | Treatment Time (h) | Effect | Reference |
| Wnt/β-catenin | β-catenin | SMMC-7721 | 20 | 24 | Decreased | |
| N-cadherin | SMMC-7721 | 20 | 24 | Decreased | ||
| Vimentin | SMMC-7721 | 20 | 24 | Decreased | ||
| PI3K/Akt | p-Akt | HCT116 | 20 | 24 | Decreased | |
| PI3K | HCT116 | 20 | 24 | Decreased | ||
| MMP-2 | HCT116 | 10-20 | 24 | Decreased | ||
| MMP-9 | HCT116 | 10-20 | 24 | Decreased | ||
| MAPK | p-p38 | KBM5 & K562 | 4-16 | 24 | Increased | |
| p-ERK | KBM5 & K562 | 4-16 | 24 | Increased | ||
| p-JNK | KBM5 & K562 | 4-16 | 24 | Increased |
Expected Results & Troubleshooting
-
Expected Result: You should observe a change (increase or decrease) in the expression or phosphorylation of your target protein over time in the this compound treated samples compared to the control.
-
Troubleshooting: No change in protein expression.
-
Possibility: The chosen time points are not optimal for observing changes in this specific protein. Some signaling events are very rapid (minutes to hours), while others are slower. A broader range of time points, including very early ones, may be necessary.
-
Possibility: The antibody used is not specific or sensitive enough. Ensure you are using a validated antibody for your application.
-
-
Troubleshooting: Inconsistent loading control bands.
-
Possibility: Inaccurate protein quantification or pipetting errors during gel loading. Re-quantify your protein lysates and ensure equal loading amounts.
-
Visualization: this compound Signaling Pathway Interactions
Caption: Simplified diagram of signaling pathways modulated by this compound.
References
Technical Support Center: Overcoming Resistance to GL-V9 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming potential resistance to the novel anti-cancer agent, GL-V9.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound, its mechanism of action, and potential for resistance.
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic flavonoid derivative of wogonin (B1683318) that has demonstrated anti-cancer properties in a variety of cancer cell lines.[1] Its mechanism of action is multifaceted and appears to be cancer-type dependent, but a central theme is the modulation of key signaling pathways that control cell survival, proliferation, and metabolism.
Known mechanisms include:
-
Inhibition of the PI3K/Akt Signaling Pathway: this compound has been shown to suppress the activation of Akt, a critical node in cell survival signaling.[1][2] This can lead to the downstream inhibition of mTOR and the activation of pro-apoptotic factors like FOXO3A.[2]
-
Metabolic Reprogramming: this compound can inhibit glycolysis by disrupting the mitochondrial binding of Hexokinase II (HKII), a key glycolytic enzyme.[3]
-
Induction of Apoptosis: By inhibiting pro-survival pathways and disrupting mitochondrial function, this compound induces programmed cell death (apoptosis).[3][4]
-
Inhibition of Other Signaling Pathways: this compound has also been reported to inhibit the Wnt/β-catenin and MAPK signaling pathways in specific cancer types.[4][5]
Q2: What are the potential mechanisms by which cancer cells could develop resistance to this compound?
While specific clinical resistance to this compound is not yet extensively documented, based on its known mechanisms of action, several potential resistance pathways can be hypothesized:
-
Alterations in the PI3K/Akt Pathway:
-
Mutations in AKT or other pathway components that prevent this compound binding or activation.
-
Upregulation of other AKT isoforms (e.g., AKT3) that are less sensitive to this compound.[6]
-
Loss of PTEN function, a negative regulator of the PI3K/Akt pathway, leading to hyperactivation that this compound cannot overcome.[7]
-
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative survival pathways to compensate for the inhibition of the PI3K/Akt pathway.[8][9] These can include:
-
Enhanced Autophagy: this compound has been shown to induce autophagy. While this can have anti-cancer effects, prolonged autophagy can also serve as a survival mechanism for cancer cells under therapeutic stress, potentially leading to resistance.[12][13]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[8]
-
Enrichment of Cancer Stem Cells (CSCs): A subpopulation of cancer cells with stem-like properties may be inherently more resistant to this compound, leading to their selection and tumor recurrence.[11]
Q3: My cells are showing reduced sensitivity to this compound over time. What are the first steps to investigate this?
If you observe a decrease in this compound efficacy, a systematic approach is recommended:
-
Confirm Resistance: Perform a dose-response experiment (e.g., MTT assay) to compare the IC50 value of this compound in your potentially resistant cells to the parental, sensitive cell line. A significant increase in the IC50 value suggests the development of resistance.
-
Assess Key Signaling Pathways: Use western blotting to examine the phosphorylation status of Akt and downstream targets (e.g., mTOR, S6K, 4E-BP1) in the presence and absence of this compound in both sensitive and resistant cells. A lack of inhibition in the resistant cells points to a mechanism at or upstream of Akt.
-
Investigate Bypass Pathways: Screen for the activation of known bypass pathways (e.g., phosphorylated MET, STAT3, ERK) in your resistant cells.
-
Evaluate Autophagy: Monitor markers of autophagy (e.g., LC3-II conversion, p62 degradation) to see if this process is upregulated in resistant cells.
II. Troubleshooting Guides
This section provides practical advice for specific experimental issues you may encounter.
Troubleshooting Guide 1: Decreased Cell Death in Response to this compound Treatment
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced apoptosis (Annexin V/PI staining) compared to initial experiments. | 1. Development of resistance through upregulation of pro-survival pathways. 2. Increased cytoprotective autophagy. | 1. Investigate Akt signaling: Perform a western blot to check p-Akt (Ser473 and Thr308) levels. If p-Akt is not suppressed by this compound, consider mechanisms of Akt hyperactivation. 2. Co-treatment with an autophagy inhibitor: Treat cells with this compound in combination with an autophagy inhibitor like chloroquine (B1663885) or 3-methyladenine (B1666300) (3-MA) and assess if apoptosis is restored.[12] |
| No significant change in cell viability (MTT assay) at previously effective concentrations. | 1. Acquired resistance. 2. Issues with this compound compound stability or concentration. | 1. Generate a dose-response curve: Determine the new IC50 value for the resistant cells. 2. Verify compound integrity: Use a fresh stock of this compound. Confirm its concentration and purity if possible. |
| Cells recover and resume proliferation after this compound is removed. | 1. this compound may be acting cytostatically rather than cytotoxically at the concentration used. 2. Presence of a resistant subpopulation of cells. | 1. Increase this compound concentration or treatment duration. 2. Perform a colony formation assay: This will help determine the long-term proliferative capacity of cells after treatment and can reveal the presence of resistant clones. |
Troubleshooting Guide 2: Altered Signaling Pathways in this compound Treated Cells
| Observed Problem | Potential Cause | Recommended Solution |
| p-Akt levels are not suppressed by this compound in long-term treated cells. | 1. Upregulation of upstream activators (e.g., receptor tyrosine kinases). 2. Mutations in Akt that confer resistance. | 1. Perform an RTK array: This can identify which receptor tyrosine kinases are hyperactivated in the resistant cells.[11] 2. Sequence the AKT gene: Look for known resistance-conferring mutations. 3. Combination therapy: Test the efficacy of this compound in combination with an inhibitor of the identified upregulated RTK (e.g., an EGFR inhibitor).[11] |
| Increased phosphorylation of ERK or STAT3 upon this compound treatment. | Compensatory activation of bypass signaling pathways. | 1. Confirm pathway activation: Use western blotting to verify increased p-ERK and p-STAT3. 2. Investigate upstream activators: For STAT3, check for increased p-MET. 3. Dual-inhibition studies: Combine this compound with a MEK inhibitor (for the ERK pathway) or a STAT3/MET inhibitor to see if this restores sensitivity.[9] |
| Increased LC3-II/LC3-I ratio and decreased p62 levels with prolonged this compound treatment. | Upregulation of autophagy as a survival mechanism. | 1. Confirm autophagy induction: Use immunofluorescence to visualize LC3 puncta. 2. Functional assessment: Combine this compound with an autophagy inhibitor (e.g., chloroquine) and assess cell viability and apoptosis to determine if autophagy is promoting survival. |
III. Data Presentation
Clear and structured data presentation is crucial for interpreting your results. Below are templates for summarizing quantitative data.
Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | e.g., 5.2 ± 0.8 | 1.0 |
| This compound Resistant | e.g., 28.6 ± 3.1 | 5.5 |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Table 2: Relative Protein Expression Changes in this compound Resistant Cells
| Protein | Change in Resistant vs. Sensitive Cells (Fold Change) |
| p-Akt (Ser473) | e.g., 3.1 |
| Total Akt | e.g., 1.2 |
| p-EGFR (Tyr1068) | e.g., 4.5 |
| LC3-II | e.g., 2.8 |
| p62 | e.g., 0.4 |
Fold change should be calculated from densitometry analysis of western blots, normalized to a loading control (e.g., β-actin or GAPDH).
IV. Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for 24-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[14][15]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Collection: Treat cells with this compound for the desired time. Collect both adherent and floating cells.
-
Washing: Wash cells twice with cold PBS.[5]
-
Resuspension: Resuspend cells in 1X Annexin V binding buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Western Blotting
This technique is used to detect and quantify specific proteins in cell lysates.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[16]
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.[17][18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16][17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.[19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control.[16]
Protocol 4: Transwell Migration Assay
This assay assesses the migratory capacity of cancer cells.
-
Cell Preparation: Starve cells in serum-free medium for 12-24 hours.
-
Assay Setup: Place 8.0 µm pore size Transwell inserts into a 24-well plate. Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.[2]
-
Cell Seeding: Resuspend starved cells in serum-free medium and seed them into the upper chamber of the Transwell insert.[2]
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-48 hours).
-
Removal of Non-migrated Cells: Carefully remove the cells from the upper surface of the membrane with a cotton swab.[2]
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet.[2]
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
V. Visualizations
Diagrams illustrating key signaling pathways and experimental workflows.
Caption: Simplified signaling pathways affected by this compound.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. biologi.ub.ac.id [biologi.ub.ac.id]
- 2. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 3. Autophagy in cancer development, immune evasion, and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 9. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Up-regulation of the PI3K/AKT and RHO/RAC/PAK signalling pathways in CHK1 inhibitor resistant Eµ-Myc lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Autophagy: New Insights into Its Roles in Cancer Progression and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. benchchem.com [benchchem.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. cusabio.com [cusabio.com]
- 19. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
Validation & Comparative
A Comparative Guide to the Anticancer Activities of GL-V9 and Wogonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of the synthetic flavonoid GL-V9 and its natural precursor, wogonin (B1683318). The information is compiled from preclinical studies to assist researchers in understanding the therapeutic potential and mechanisms of action of these two related compounds.
Introduction
Wogonin, a flavonoid extracted from the root of Scutellaria baicalensis, has long been recognized for its diverse pharmacological effects, including potent anticancer activities.[1] To enhance its therapeutic efficacy and overcome limitations such as poor water solubility, synthetic derivatives have been developed.[2] One such derivative is this compound (5-hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl) butoxy) 4H-chromen-4-one), which has demonstrated significantly more potent anticancer properties than its parent compound in various cancer models.[2][3] This guide will compare the anticancer activity of this compound and wogonin, focusing on their effects on cell viability, apoptosis, cell cycle progression, and the underlying molecular signaling pathways.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the anticancer effects of this compound and wogonin across various cancer cell lines. It is important to note that much of the data is not from direct head-to-head comparative studies; therefore, experimental conditions such as treatment duration and specific assays may vary.
Table 1: Comparative Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| This compound | A431 | Cutaneous Squamous Cell Carcinoma | 17.72 ± 4.23 | 24 |
| 9.06 ± 0.6 | 36 | |||
| 5.9 ± 1.14 | 48 | |||
| Wogonin | Jurkat | T-cell Leukemia | 52.6 ± 4.3 | Not Specified |
| MOLT-3 | T-cell Leukemia | 68.5 ± 3.8 | Not Specified | |
| SW48 | Colorectal Cancer | >100 (in normal CCD-18Co cells) | Not Specified |
Data for wogonin in A431 cells was not available in the reviewed literature for a direct comparison.
Table 2: Comparative Efficacy in Inducing Apoptosis and Inhibiting Migration
Direct comparative studies have highlighted the enhanced potency of this compound.
| Cancer Type | Cell Line | Parameter | This compound Concentration | Wogonin Concentration | Fold Difference |
| Hepatocellular Carcinoma | HepG2 | Apoptosis Induction | 20 µM | 80 µM | 4x more potent |
| Colorectal Cancer | HCT116, SW480 | Migration Inhibition | ≤10 µM | >30 µM | >3x more potent |
Table 3: Comparative Effects on Cell Cycle Progression
Both compounds have been shown to induce cell cycle arrest, albeit at different phases in some cell lines.
| Compound | Cell Line | Cancer Type | Effect on Cell Cycle |
| This compound | HepG2 | Hepatocellular Carcinoma | G2/M Arrest |
| Jurkat, HuT78 | T-cell Malignancies | G2/M Arrest | |
| Wogonin | HCT116 | Colorectal Cancer | G1 Arrest |
| SW48 | Colorectal Cancer | G2/M Arrest | |
| MCF-7 | Breast Cancer | G1 Arrest | |
| HepG2 | Hepatocellular Carcinoma | G0/G1 Arrest | |
| HeLa | Cervical Cancer | G1 Arrest |
Mechanisms of Action: Signaling Pathways
Both this compound and wogonin exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.
This compound Signaling Pathways
This compound has been shown to induce apoptosis and cell cycle arrest through several mechanisms:
-
Mitochondrial-Mediated Apoptosis: In hepatocellular carcinoma cells, this compound triggers the intrinsic apoptosis pathway, characterized by the activation of caspase-9 and caspase-3, and cleavage of PARP.[4]
-
PI3K/Akt Pathway Inhibition: In colorectal cancer, this compound suppresses cell invasion and migration by inhibiting the PI3K/Akt signaling pathway.[3]
-
Wnt/β-catenin Pathway Inhibition: this compound has also been found to inhibit the Wnt/β-catenin signaling pathway in hepatocellular carcinoma cells.
-
MAPK Pathway Activation: In chronic myeloid leukemia cells, this compound induces apoptosis through the activation of the MAPK signaling pathway.
References
- 1. Effects of wogonin on the growth and metastasis of colon cancer through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wogonin inhibits the proliferation and invasion, and induces the apoptosis of HepG2 and Bel7402 HCC cells through NF‑κB/Bcl-2, EGFR and EGFR downstream ERK/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A flavone, Wogonin from Scutellaria baicalensis inhibits the proliferation of human colorectal cancer cells by inducing of autophagy, apoptosis and G2/M cell cycle arrest via modulating the PI3K/AKT and STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wogonin induced G1 cell cycle arrest by regulating Wnt/β-catenin signaling pathway and inactivating CDK8 in human colorectal cancer carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GL-V9: A Comparative Analysis of its Efficacy Across Diverse Cancer Types
For Immediate Release
This publication provides a comprehensive comparison of the investigational flavonoid derivative, GL-V9, and its anti-cancer efficacy across various malignancies. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of this compound's performance against alternative treatments, supported by experimental data.
Abstract
This compound, a synthetic derivative of the natural flavonoid wogonin, has demonstrated significant anti-tumor activity in preclinical studies. This guide synthesizes the available data on this compound's effectiveness in breast cancer, cutaneous squamous cell carcinoma (cSCC), hepatocellular carcinoma (HCC), and colorectal cancer (CRC). We present a comparative analysis of its efficacy, delve into its mechanisms of action, and provide detailed experimental protocols for key assays. The objective is to furnish a clear, data-driven overview to inform further research and development of this promising anti-cancer agent.
Comparative Efficacy of this compound
This compound has shown potent cytotoxic and anti-proliferative effects across a range of cancer cell lines. The following tables summarize the available quantitative data on its efficacy, alongside comparisons with its parent compound, wogonin, and standard-of-care treatments for each cancer type.
Breast Cancer
| Cell Line | Treatment | IC50 (µM) | Efficacy Metric | Source |
| MDA-MB-231 | This compound | Data not available | Induces apoptosis and inhibits glycolysis | [1] |
| MCF-7 | This compound | Data not available | Induces apoptosis and inhibits glycolysis | [1] |
| MDA-MB-231 (senescent) | This compound | 10 µM | Induces apoptosis | [2][3] |
| Standard of Care | Surgery, Radiation, Chemotherapy, Hormone Therapy, Targeted Therapy | N/A | Varies |
Cutaneous Squamous Cell Carcinoma (cSCC)
| Cell Line | Treatment | IC50 (µM) | Efficacy Metric | Source |
| A431 | This compound | 17.72 ± 4.23 (24h), 9.06 ± 0.6 (36h), 5.9 ± 1.14 (48h) | Inhibition of cell growth | [4] |
| Standard of Care | Surgical Excision, Radiation Therapy, 5-Fluorouracil, Imiquimod | N/A | Varies |
Hepatocellular Carcinoma (HCC)
| Cell Line | Treatment | IC50 (µM) | Efficacy Metric | Source |
| SMMC-7721 | This compound | Data not available | Inhibits cell viability | [5] |
| Standard of Care | Sorafenib, Lenvatinib, Atezolizumab + Bevacizumab | N/A | Varies |
Colorectal Cancer (CRC)
| Cell Line | Treatment | IC50 (µM) | Efficacy Metric | Source |
| HCT116 | This compound | 28.08 ± 1.36 | Inhibition of cell viability | [1] |
| SW480 | This compound | 44.12 ± 1.54 | Inhibition of cell viability | [1] |
| SW620 | This compound | 36.91 ± 2.42 | Inhibition of cell viability | [1] |
| LS174T | This compound | 32.24 ± 1.60 | Inhibition of cell viability | [1] |
| Standard of Care | FOLFOX (5-FU, Leucovorin, Oxaliplatin), FOLFIRI (5-FU, Leucovorin, Irinotecan) | N/A | Varies |
Mechanism of Action
This compound exerts its anti-cancer effects through multiple signaling pathways, primarily by inducing apoptosis (programmed cell death) and inhibiting glycolysis, a key metabolic process for cancer cell growth.
In breast cancer , this compound disrupts the binding of Hexokinase II (HKII) to the mitochondria by modulating the GSK-3β pathway, leading to mitochondrial-mediated apoptosis and reduced glycolysis.[1] A similar mechanism involving the AKT-regulated localization of HK2 is observed in cutaneous squamous cell carcinoma .[6][7] In hepatocellular carcinoma , this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation, migration, and invasion.[5][8] For colorectal cancer , this compound suppresses cell invasion and migration by inhibiting the PI3K/Akt signaling pathway and subsequently reducing the activity of matrix metalloproteinases MMP-2 and MMP-9.[1]
Caption: Signaling pathways affected by this compound in different cancer types.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0-160 µM) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Caption: Workflow for the MTT cell viability assay.
Transwell Invasion Assay
This assay is used to evaluate the effect of this compound on the invasive potential of cancer cells.
-
Chamber Preparation: Transwell inserts with 8 µm pore size are coated with Matrigel and placed in 24-well plates.
-
Cell Seeding: Cancer cells (e.g., 5 x 10⁴ cells/well) are seeded into the upper chamber in serum-free medium containing this compound at various concentrations.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as 10% fetal bovine serum.
-
Incubation: The plates are incubated for 24-48 hours to allow for cell invasion.
-
Cell Removal and Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed with methanol (B129727) and stained with crystal violet.
-
Quantification: The number of invading cells is counted under a microscope in several random fields.
Caption: Workflow for the Transwell invasion assay.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample to understand the molecular mechanisms of this compound.
-
Protein Extraction: Cells are treated with this compound, and total protein is extracted using lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., Akt, p-Akt, β-catenin, MMP-2, MMP-9) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound as a novel senolytic agent against senescent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoid this compound suppresses development of human hepatocellular cancer cells by inhibiting Wnt/β-Cantenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals [mdpi.com]
- 7. The Synthetic Flavonoid Derivative this compound Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Suppressing AKT-Regulated HK2 and mTOR Signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flavonoid this compound suppresses development of human hepatocellular cancer cells by inhibiting Wnt/β-Cantenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pro-Apoptotic Power of GL-V9: A Comparative Guide
For Immediate Release
Researchers in oncology and drug development now have access to a comprehensive comparative guide validating the pro-apoptotic effects of GL-V9, a promising synthetic flavonoid derivative. This guide provides a detailed analysis of this compound's performance against its parent compound, wogonin (B1683318), another wogonin derivative LW-213, and standard chemotherapeutic agents—doxorubicin, cisplatin, and paclitaxel. The guide is designed to offer an objective comparison supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.
Quantitative Analysis of Cytotoxicity
The pro-apoptotic potential of a compound is intrinsically linked to its ability to induce cell death. A key metric for this is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the IC50 values for this compound and the selected alternative compounds across various cancer cell lines, providing a quantitative basis for comparison.
Table 1: IC50 Values of this compound and Flavonoid Alternatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Treatment Time (h) |
| This compound | K562 (Chronic Myeloid Leukemia) | 7.10 ± 0.78 | 24 |
| KBM5 (Chronic Myeloid Leukemia) | 6.10 ± 0.71 | 24 | |
| Wogonin | MHCC97L (Hepatocellular Carcinoma) | 486 | 48 |
| SGC-7901 (Gastric Cancer) | >200 (at 24h) | 24, 48, 72, 96 | |
| A2780 (Ovarian Cancer) | ~150 | 48 | |
| LW-213 | Hut-102 (Cutaneous T-cell Lymphoma) | ~10 | Not Specified |
Table 2: IC50 Values of Standard Chemotherapeutic Agents in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Treatment Time (h) |
| Doxorubicin | MCF-7 (Breast Cancer) | 4 | 48 |
| MDA-MB-231 (Breast Cancer) | 1 | 48 | |
| T47D (Breast Cancer) | 0.202 | 24 | |
| Cisplatin | A2780 (Ovarian Cancer) | 10.41 | 24 |
| Du145 (Prostate Cancer) | >200 | 48 | |
| PC3 (Prostate Cancer) | 50.6 | 48 | |
| Paclitaxel | T47D (Breast Cancer) | 1.577 | 24 |
| SK-BR-3 (Breast Cancer) | ~0.005 | 72 | |
| MDA-MB-231 (Breast Cancer) | ~0.003 | 72 |
Induction of Apoptosis: A Head-to-Head Comparison
To directly compare the apoptosis-inducing capabilities of these compounds, the percentage of apoptotic cells was quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Table 3: Percentage of Apoptotic Cells Following Treatment
| Compound | Cell Line | Concentration (µM) | Treatment Time (h) | % Apoptotic Cells (Early + Late) |
| This compound | A431 (Cutaneous Squamous Cell Carcinoma) | 20 | Not Specified | Significant increase |
| Wogonin | SW-480 (Colorectal Cancer) | 60 | 48 | ~35.9% |
| U251 (Glioblastoma) | 25 | 24 | Significant increase | |
| Doxorubicin | MOLM-13 (Acute Myeloid Leukemia) | 1 | 48 | ~89% (dead cells) |
| Cisplatin | A2780/CP (Resistant Ovarian Cancer) | 20 | 48 | ~10.41% |
| MCAS (Ovarian Cancer) | Not Specified | 48 | ~8.54% | |
| Paclitaxel | PC9-MET (Non-small Cell Lung Cancer) | 0.1 | 72 | Significant increase (necrotic cells) |
| MDA-MB-231 (Breast Cancer) | Not Specified | Not Specified | 46.8% |
Delving into the Molecular Mechanisms: Signaling Pathways of Apoptosis
This compound primarily induces apoptosis through the intrinsic (mitochondrial) pathway, a mechanism shared by many anti-cancer agents. This process is often orchestrated by a complex network of signaling molecules. The diagrams below illustrate the known signaling pathways for this compound and provide a comparative overview of the general intrinsic and extrinsic apoptotic pathways.
Caption: this compound induced apoptosis signaling pathway.
Caption: Generalized intrinsic and extrinsic apoptosis pathways.
Experimental Protocols
To ensure the reproducibility of the findings presented, this guide includes detailed methodologies for the key experiments cited.
Annexin V/PI Staining for Apoptosis Detection
This protocol outlines the steps for quantifying apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Caption: Experimental workflow for Annexin V/PI staining.
Detailed Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
Treat cells with this compound or the alternative compounds at various concentrations for the desired time period. Include an untreated control.
-
-
Cell Harvesting:
-
Carefully collect the cell culture supernatant, which contains detached apoptotic cells.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained and single-stained controls for compensation and to set the gates for analysis.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Caspase Activity Assay (Colorimetric)
This protocol describes a method to quantify the activity of caspase-3 and caspase-9, key executioner and initiator caspases, respectively.
Principle: This assay is based on the cleavage of a specific colorimetric substrate by the active caspase, which releases a chromophore (p-nitroaniline, pNA). The amount of pNA released is proportional to the caspase activity and can be measured by a spectrophotometer at 405 nm.
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with the test compounds as described previously.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cell pellet in chilled lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Assay Reaction:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Add 50 µL of 2X reaction buffer containing DTT to each sample.
-
Add 5 µL of the respective caspase substrate (DEVD-pNA for caspase-3, LEHD-pNA for caspase-9).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The caspase activity can be expressed as the fold increase in activity compared to the untreated control.
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol details the detection of key apoptosis-related proteins, such as Bcl-2, Bax, and cleaved PARP, by Western blotting.
Procedure:
-
Protein Extraction and Quantification:
-
Prepare cell lysates from treated and untreated cells as described for the caspase assay.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for Bcl-2, Bax, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
This comprehensive guide provides researchers with the necessary data and protocols to objectively evaluate the pro-apoptotic effects of this compound in comparison to other relevant compounds, thereby facilitating further research and development in the field of cancer therapeutics.
A Comparative Analysis of GL-V9 and Other AKT Inhibitors in T-Cell Malignancies
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the novel AKT inhibitor, GL-V9, against other prominent AKT inhibitors in the context of T-cell malignancies. This guide provides a detailed examination of their mechanisms of action, efficacy, and the experimental data supporting their potential therapeutic applications.
T-cell malignancies are a group of aggressive hematological cancers characterized by the clonal expansion of T-lymphocytes.[1] A frequently dysregulated pathway in these cancers is the PI3K/AKT/mTOR signaling cascade, which is crucial for cell survival, proliferation, and growth. This makes the AKT kinase a prime target for therapeutic intervention.
Mechanism of Action: A Diverse Approach to AKT Inhibition
The inhibitors discussed in this guide employ distinct mechanisms to disrupt the AKT signaling pathway.
This compound , a novel synthetic flavonoid, induces apoptosis in T-cell malignancies by promoting the lysosome-dependent degradation of AKT1. This unique mechanism leads to a sustained inhibition of the PI3K/AKT1 signaling pathway.[2] Furthermore, this compound has been shown to have more persistent and stronger apoptosis-inducing effects than a pharmacological PI3K inhibitor.[2]
In contrast, other AKT inhibitors function through different modes of action:
-
MK-2206 is an allosteric inhibitor that targets all three isoforms of AKT (AKT1, AKT2, and AKT3), preventing their phosphorylation and activation.[3][4]
-
Ipatasertib is an ATP-competitive inhibitor of all three AKT isoforms.[5]
-
Triciribine was one of the first AKT inhibitors to be developed and functions by inhibiting the phosphorylation and activation of AKT.[6]
-
Everolimus (B549166) , a derivative of rapamycin, is an mTORC1 inhibitor. By targeting a key downstream effector of AKT, it indirectly modulates the pathway's activity.
Comparative Efficacy in T-Cell Malignancy Cell Lines
The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of these inhibitors in various T-cell leukemia and lymphoma cell lines. It is important to note that these values are derived from different studies and direct head-to-head comparisons in the same experimental settings are limited.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| MK-2206 | Jurkat | T-cell Acute Lymphoblastic Leukemia | ~2.5 (at 48h) | [7] |
| Molt-4 | T-cell Acute Lymphoblastic Leukemia | ~1.5 (at 48h) | [7] | |
| Ipatasertib | Jurkat | T-cell Acute Lymphoblastic Leukemia | 0.231930 | [8] |
| Triciribine | L1210 (murine leukemia) | Leukemia | 0.035 | [9] |
| Everolimus | Hut-78 | T-cell Lymphoma | Induces G1 arrest, specific IC50 for proliferation not stated | [10] |
| Jurkat | T-cell Lymphoma | Induces G1 arrest, specific IC50 for proliferation not stated | [10] |
Data for this compound in these specific cell lines was not available in the searched literature, highlighting a gap for future comparative studies.
Signaling Pathways and Experimental Workflow
To understand the context of these inhibitors, it is crucial to visualize the AKT signaling pathway and the common experimental workflows used to evaluate their efficacy.
Caption: The PI3K/AKT/mTOR signaling pathway and points of intervention by various inhibitors.
A typical experimental workflow to compare the efficacy of these inhibitors is outlined below.
Caption: A generalized workflow for the in vitro comparison of AKT inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summarized protocols for key experiments cited in the comparison of these AKT inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed T-cell leukemia cells (e.g., Jurkat, Molt-4) in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/ml.[11] For primary leukemia samples, a higher density of 1 x 10^6 cells/ml is recommended.[11]
-
Treatment: Add serial dilutions of the AKT inhibitors to the wells and incubate for the desired duration (e.g., 48 hours).[7]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[12]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
Apoptosis Assay (Annexin V-PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Collection: Treat cells with the inhibitors. After incubation, collect both floating and adherent cells.[13]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis for AKT Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.
-
Cell Lysis: After treatment with inhibitors, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14][15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[15]
-
SDS-PAGE: Denature equal amounts of protein (20-50 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated AKT (p-AKT), total AKT, and other downstream targets overnight at 4°C.[14][16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14][16]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15] The membrane can be stripped and re-probed for a loading control like β-actin or GAPDH to ensure equal protein loading.[15]
Logical Comparison of Inhibitors
The choice of an AKT inhibitor for therapeutic development in T-cell malignancies depends on several factors, including its specific mechanism of action, potency, and potential for combination therapies.
Caption: A logical framework for comparing different classes of AKT pathway inhibitors.
Conclusion
This compound presents a novel and promising mechanism for the treatment of T-cell malignancies through its ability to induce lysosome-dependent degradation of AKT1. While direct comparative data with other AKT inhibitors like MK-2206, Ipatasertib, Triciribine, and Everolimus in T-cell malignancy models is still needed, the available evidence suggests that targeting the AKT pathway from different angles holds significant therapeutic potential. The detailed experimental protocols provided in this guide aim to facilitate further research and head-to-head comparisons to elucidate the most effective strategies for targeting AKT in this challenging disease.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound exerts anti-T cell malignancies effects via promoting lysosome-dependent AKT1 degradation and activating AKT1/FOXO3A/BIM axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual Hedgehog/GLI1 and PI3K/Akt/mTOR Targeting Possesses Higher Efficacy to Inhibit T-Cell Acute Lymphoblastic Leukemia Growth | MDPI [mdpi.com]
- 4. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Triciribine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Drug: Ipatasertib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Schedule-dependent inhibition of T-cell lymphoma cells by cotreatment with the mTOR inhibitor everolimus and anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Comparative Analysis of GL-V9's Impact on MMP-2/9 Signaling
This guide provides a cross-validation of the synthetic flavonoid GL-V9's inhibitory effects on the Matrix Metalloproteinase-2 (MMP-2) and MMP-9 signaling pathway. It compares this compound's performance with other known MMP-2/9 inhibitors, supported by experimental data, to offer an objective resource for researchers, scientists, and drug development professionals.
Introduction to this compound and MMP-2/9 Signaling
This compound, a newly synthesized flavonoid derivative of wogonin, has demonstrated multiple biological functions, including anti-tumor and anti-inflammatory properties.[1][2] A key aspect of its anti-cancer activity lies in its ability to inhibit tumor cell invasion and metastasis.[1] This process is heavily dependent on the degradation of the extracellular matrix (ECM), a critical step facilitated by enzymes like matrix metalloproteinases (MMPs).[3]
MMP-2 and MMP-9, also known as gelatinases, are crucial for degrading type IV collagen, a primary component of the basement membrane.[3][4] Their overexpression is linked to the progression and metastasis of various cancers, including colorectal cancer (CRC).[5] The expression and activity of MMP-2 and MMP-9 are regulated by complex signaling pathways, with the PI3K/Akt pathway being a significant upstream regulator.[1][6] Research has shown that this compound specifically targets this pathway to exert its anti-metastatic effects.[1][2]
Comparative Data: this compound vs. Alternative MMP-2/9 Inhibitors
The following table summarizes the quantitative effects of this compound and other selected compounds on MMP-2 and MMP-9 expression and activity.
| Compound | Target Cell Line(s) | Concentration | Effect on MMP-2/9 | Upstream Pathway Targeted | Reference |
| This compound | HCT116, SW480, SW620, LS174T (Colorectal Cancer) | 10-20 µM | Significantly reduced protein expression and enzyme activity of both MMP-2 and MMP-9. | PI3K/Akt | [1][6] |
| Gefitinib | HT-29 (Colorectal Cancer) | Not specified | Inhibited secretion and mRNA expression of MMP-2 and MMP-9. | Not specified | [3] |
| Andrographolide | SW620 (Colorectal Cancer) | Not specified | Suppressed MMP-9 signaling pathways. | NF-κB-p65 | [7] |
| Resveratrol | HCT 116 (Colorectal Cancer) | Not specified | Inhibited MMP-9. | NF-κB | [3] |
| Norcantharidin | CT-26 (Colorectal Cancer) | Not specified | Reduced MMP-9 mRNA, protein levels, and gelatinase activity. | Sp1 | [3] |
| (-)-Epigallocatechin-3-gallate (EGCG) | SW837 (Colorectal Cancer) | 20 µg/mL | Significant reduction in cellular levels of MMP-9 mRNAs. | Not specified | [3] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and a typical experimental workflow for validating the efficacy of inhibitors like this compound.
Caption: this compound inhibits the PI3K/Akt signaling pathway, preventing MMP-2/9 expression.
Caption: Experimental workflow for assessing the impact of this compound on MMP-2/9.
Detailed Experimental Protocols
The methodologies below are based on the procedures used to validate the effects of this compound on colorectal cancer (CRC) cells.[1][2]
Cell Culture and Treatment
-
Cell Lines: Human colorectal cancer cell lines (HCT116, SW480, SW620, LS174T).
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with a fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20 µM) or a vehicle control (e.g., DMSO).
Western Blot Analysis for MMP-2/9 Expression
-
Protein Extraction: After treatment (e.g., 24 hours), cells are washed with ice-cold PBS and lysed using RIPA buffer containing a protease inhibitor cocktail.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-PAGE and transferred onto a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk for 1 hour at room temperature, then incubated overnight at 4°C with primary antibodies specific for MMP-2, MMP-9, and a loading control (e.g., β-actin).
-
Detection: After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using software like ImageJ.[6]
Gelatin Zymography for MMP-2/9 Activity
-
Sample Preparation: After treatment, the cell culture supernatant is collected and centrifuged to remove cellular debris. Protein concentration is determined.
-
Electrophoresis: Equal amounts of protein are mixed with non-reducing sample buffer and loaded onto a polyacrylamide gel co-polymerized with gelatin (e.g., 1 mg/mL).
-
Enzyme Renaturation: Following electrophoresis, the gel is washed with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow enzymes to renature.
-
Incubation: The gel is incubated overnight at 37°C in a developing buffer (e.g., containing CaCl2 and ZnCl2) to allow for gelatin degradation by MMPs.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue R-250 and then destained. Areas of enzymatic activity appear as clear bands against a blue background, representing the degradation of gelatin.
Cell Invasion Assay (Transwell Assay)
-
Chamber Preparation: Transwell inserts (8 µm pore size) are coated with Matrigel to simulate the basement membrane.
-
Cell Seeding: Cancer cells, pre-treated with this compound or control, are seeded into the upper chamber in a serum-free medium. The lower chamber is filled with a medium containing FBS as a chemoattractant.
-
Incubation: The plate is incubated for a specified period (e.g., 24-48 hours) to allow for cell invasion through the Matrigel and membrane.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Comparative Mechanism of Action
This compound's mechanism is distinct from many broad-spectrum MMP inhibitors. Instead of directly targeting the enzyme's active site, it acts upstream by suppressing the signaling cascade that leads to MMP gene expression.
References
- 1. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Roles of MMP-2 and MMP-9 and their associated molecules in the pathogenesis of keloids: a comprehensive review [frontiersin.org]
- 5. Computational study of effective matrix metalloproteinase 9 (MMP9) targeting natural inhibitors | Aging [aging-us.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Replicating In Vivo Anti-Tumor Efficacy of GL-V9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GL-V9, a synthetic flavonoid derivative of wogonin, has emerged as a promising anti-cancer agent with demonstrated efficacy across a range of cancer types in preclinical studies. Its multifaceted mechanism of action, targeting key signaling pathways involved in tumor growth, proliferation, and survival, makes it a compelling candidate for further investigation. This guide provides a comparative analysis of the in vivo anti-tumor effects of this compound against established cancer therapies, supported by available experimental data. Detailed methodologies for key experiments are outlined to facilitate the replication and validation of these findings.
Comparative Analysis of In Vivo Anti-Tumor Effects
This section presents a summary of the in vivo anti-tumor activity of this compound in breast cancer models and compares it with alternative therapies, Palbociclib and Tamoxifen. While direct head-to-head comparative studies with detailed quantitative data for this compound are not extensively available in the public domain, this guide compiles existing data to offer a preliminary comparison.
Data Presentation: In Vivo Efficacy in Breast Cancer Models
Table 1: this compound In Vivo Efficacy in Breast Cancer Models
| Animal Model | Cell Line | Treatment | Dosage | Tumor Growth Inhibition | Source |
| MMTV-PyMT Transgenic Mice | - | This compound | Not Specified | Significantly reduced tumor growth and final tumor load.[1][2] | [1][2] |
| Nude Mice Xenograft | MDA-MB-231 | This compound | Not Specified | Significantly inhibits the growth of human breast cancer. |
Note: Specific quantitative data on tumor volume and weight for this compound were not available in the reviewed sources. The reported effect is a significant inhibition of tumor growth.
Table 2: Palbociclib In Vivo Efficacy in MDA-MB-231 Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage | Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Tumor Growth Inhibition (%) | Source |
| Nude Mice | MDA-MB-231 | Vehicle | - | ~1200 | - | [3] |
| Nude Mice | MDA-MB-231 | Palbociclib | 100 mg/kg, twice a week, oral gavage | ~400 | ~67% | [3] |
Table 3: Tamoxifen In Vivo Efficacy in MDA-MB-231 Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage | Tumor Volume (mm³) at Day 31 (Mean ± SE) | Tumor Growth Inhibition (%) | Source |
| Athymic Nude Mice | MDA-MB-231 | Vehicle | - | ~1400 | - | [4] |
| Athymic Nude Mice | MDA-MB-231 | Motesanib + Tamoxifen | 75 mg/kg twice daily + Not Specified | ~300 | ~78% (combination therapy) | [4] |
Note: Data for Tamoxifen as a monotherapy in this specific study was not provided; the table shows its effect in combination with Motesanib.
Experimental Protocols
1. In Vivo Xenograft Study Protocol (General)
This protocol outlines a general procedure for establishing and evaluating the efficacy of anti-tumor agents in a cell line-derived xenograft model, which can be adapted for testing this compound.
-
Cell Culture: Human breast cancer cells (e.g., MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female immunodeficient mice (e.g., nude or NSG mice), typically 6-8 weeks old, are used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) in a suitable medium (e.g., PBS or media mixed with Matrigel) is injected subcutaneously or into the mammary fat pad of the mice.
-
Tumor Growth Monitoring: Tumor dimensions (length and width) are measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[5]
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[6] The test compound (e.g., this compound) and vehicle control are administered via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified dosage and schedule.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as a percentage.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional guidelines and regulations for the humane care and use of laboratory animals.
2. MMTV-PyMT Transgenic Mouse Model Protocol (General)
The MMTV-PyMT model involves the spontaneous development of mammary tumors.
-
Animal Model: MMTV-PyMT transgenic mice, which spontaneously develop mammary tumors that progress through stages resembling human breast cancer.[7]
-
Tumor Monitoring: Mice are monitored regularly for the appearance and growth of mammary tumors.
-
Treatment: Once tumors are established, mice are treated with the investigational drug or vehicle control.
-
Outcome Measures: The primary outcomes are typically tumor growth rate and final tumor burden.[1][2] Metastasis to other organs, such as the lungs, can also be assessed.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its anti-tumor effects by modulating multiple signaling pathways. Below are diagrams illustrating its inhibitory action on the PI3K/Akt and Wnt/β-catenin pathways.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Experimental Workflow: In Vivo Anti-Tumor Efficacy Study
The following diagram illustrates a typical workflow for an in vivo study designed to evaluate the anti-tumor efficacy of a compound like this compound.
Caption: Workflow for in vivo anti-tumor efficacy studies.
Conclusion
This compound demonstrates significant anti-tumor activity in preclinical in vivo models of breast cancer. Its ability to target multiple oncogenic signaling pathways, including PI3K/Akt and Wnt/β-catenin, underscores its potential as a novel cancer therapeutic. While the available data indicates promising efficacy, further studies providing detailed quantitative comparisons with standard-of-care agents under standardized experimental conditions are warranted to fully elucidate its clinical potential. The protocols and pathway diagrams provided in this guide serve as a resource for researchers seeking to replicate and build upon the existing findings for this compound.
References
- 1. Anti-matrix metalloproteinase-9 DNAzyme decreases tumor growth in the MMTV-PyMT mouse model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-matrix metalloproteinase-9 DNAzyme decreases tumor growth in the MMTV-PyMT mouse model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights from transgenic mouse models of PyMT-induced breast cancer: recapitulating human breast cancer progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Leukemic Effects of GL-V9 and EZH2 Inhibitors: A Combination Strategy for Acute Myeloid Leukemia
New research indicates that the novel flavonoid derivative, GL-V9, exhibits a powerful synergistic anti-tumor effect when combined with EZH2 inhibitors in the treatment of Acute Myeloid Leukemia (AML). This combination strategy leads to a significant increase in cancer cell death, cell cycle arrest, and DNA damage compared to the efficacy of either agent alone, offering a promising new therapeutic avenue for this aggressive hematologic malignancy.
A recent study has unveiled the potent synergistic relationship between this compound, a derivative of the natural product wogonin, and the EZH2 inhibitor DZNeP in AML cell lines. The combination has been shown to synergistically reduce cell viability and clone formation while significantly boosting apoptosis, the process of programmed cell death.[1][2] This enhanced efficacy is attributed to the induction of DNA damage-mediated mitotic catastrophe, a form of cell death triggered by aberrant mitosis.[1]
Unraveling the Mechanism of Synergy
The synergistic anti-leukemic effect of the this compound and EZH2 inhibitor combination appears to be rooted in a multi-pronged attack on critical cancer cell pathways. The combination targets the EZH2/PI3K/AKT signaling pathway and the p53-cMyc axis, both of which are crucial for cancer cell survival and proliferation.[1]
Enhancer of zeste homolog 2 (EZH2) is a key enzyme that plays a critical role in the epigenetic regulation of gene expression and is often dysregulated in cancer. EZH2 inhibitors, like DZNeP, work by blocking the activity of this enzyme, leading to changes in chromatin structure and the reactivation of tumor suppressor genes. This compound, on the other hand, has been shown to induce apoptosis and cell cycle arrest through various mechanisms, including the inhibition of signaling pathways like PI3K/Akt and Wnt/β-catenin.
The combination of these two agents creates a scenario where the EZH2 inhibitor may prime the cancer cells by altering their chromatin landscape, making them more susceptible to the DNA-damaging effects of this compound. This "one-two punch" leads to a level of cytotoxicity that is significantly greater than the sum of the effects of the individual drugs.
Quantitative Analysis of Synergistic Effects
The synergistic potential of the this compound and EZH2 inhibitor combination is underscored by quantitative experimental data. In AML cell lines such as U937 and THP-1, this compound alone has demonstrated a dose- and time-dependent inhibitory effect on cell viability, with an IC50 value in the range of 3-4µM.[1] While specific IC50 values for the combination are not yet publicly available, studies consistently report a synergistic reduction in cell viability.[1][2]
Cell Viability in AML Cell Lines
| Treatment | Cell Line | Effect |
| This compound (3-4µM) | U937, THP-1 | IC50 |
| This compound + DZNeP | U937, MV4-11 | Synergistic reduction in cell viability |
Apoptosis and Cell Cycle Arrest in AML Cell Lines
| Treatment | Effect |
| This compound | Induces G2/M arrest and apoptosis |
| DZNeP | Induces G0/G1 arrest |
| This compound + DZNeP | Significantly increased apoptosis and a decrease in the S-phase population |
Experimental Workflows and Signaling Pathways
The investigation into the synergistic effects of this compound and EZH2 inhibitors has employed a range of standard and advanced molecular biology techniques. The general workflow for these studies is depicted below.
The synergistic mechanism of action of this compound and EZH2 inhibitors converges on the induction of DNA damage and the disruption of key survival pathways.
Detailed Experimental Protocols
A detailed understanding of the methodologies used to generate these findings is crucial for researchers looking to build upon this work.
Cell Viability Assay (CCK-8)
-
Cell Seeding: AML cells (U937, THP-1, MV4-11) are seeded in 96-well plates at a density of 1 x 10^5 cells/mL.
-
Drug Treatment: Cells are treated with varying concentrations of this compound, DZNeP, or the combination of both for 24, 48, and 72 hours.
-
CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plates are incubated for 2-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader to determine cell viability.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: AML cells are treated with the indicated concentrations of this compound, DZNeP, or the combination for 48 hours.
-
Cell Harvesting and Washing: Cells are harvested and washed twice with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Cell Cycle Analysis
-
Cell Treatment: AML cells are treated with this compound, DZNeP, or the combination for 48 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
DNA Damage Assay (Comet Assay)
-
Cell Treatment and Embedding: Treated AML cells are mixed with low-melting-point agarose (B213101) and layered onto microscope slides.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: The DNA is unwound in an alkaline buffer, and then subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.
-
Quantification: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.
Conclusion and Future Directions
The synergistic combination of this compound and EZH2 inhibitors represents a highly promising therapeutic strategy for AML. The robust preclinical data demonstrating enhanced cancer cell killing and the elucidation of the underlying molecular mechanisms provide a strong rationale for further investigation. Future studies should focus on in vivo validation of this combination therapy in animal models of AML to assess its efficacy and safety in a more complex biological system. Additionally, the identification of predictive biomarkers to identify patients who are most likely to respond to this combination therapy will be crucial for its successful clinical translation. Ultimately, the synergistic interplay between this compound and EZH2 inhibitors could pave the way for a novel and more effective treatment paradigm for patients with AML.
References
A Comparative Analysis of GL-V9 and 5-Fluorouracil in Preclinical Skin Cancer Models
For Immediate Release
This guide presents a comprehensive comparison of the novel synthetic flavonoid, GL-V9, and the established chemotherapeutic agent, 5-Fluorouracil (B62378) (5-Fu), in the context of skin cancer treatment. The following data, compiled from preclinical studies, offers researchers, scientists, and drug development professionals an objective overview of their respective mechanisms of action and anti-tumor efficacy.
Executive Summary
This compound, a derivative of the natural compound wogonin, demonstrates potent anti-cancer effects in cutaneous squamous cell carcinoma (cSCC) models. Its mechanism involves the dual induction of apoptosis and autophagy through the suppression of the AKT/mTOR signaling pathway. In a head-to-head in vivo comparison, this compound showed comparable efficacy to 5-Fu in inhibiting the growth of chemically induced skin tumors. 5-Fu, a long-standing treatment for various skin cancers, primarily exerts its cytotoxic effects by inhibiting thymidylate synthase, a critical enzyme in DNA synthesis. While effective, resistance to 5-Fu has been linked to the activation of survival pathways, including the AKT pathway, suggesting a potential mechanistic overlap and a point of differentiation for this compound's targeted approach.
In Vitro Efficacy: A Head-to-Head Comparison in A431 Cells
The human cutaneous squamous cell carcinoma cell line, A431, was utilized to assess the cytotoxic effects of both this compound and 5-Fu. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined at various time points.
| Compound | Cell Line | Time Point | IC50 (µM) | Citation |
| This compound | A431 | 24h | 17.72 ± 4.23 | [1] |
| 36h | 9.06 ± 0.6 | [1] | ||
| 48h | 5.9 ± 1.14 | [1] | ||
| 5-Fu | A431 | 72h | 47.02 ± 0.65 | [2] |
In Vivo Tumor Inhibition in a Chemically-Induced Skin Cancer Model
A two-stage chemical carcinogenesis model using 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and 12-O-tetradecanoylphorbol-13-acetate (TPA) was employed to induce primary skin tumors in mice. Following tumor formation, topical treatments with this compound and 5-Fu were administered.
| Treatment Group | Outcome | Result | Citation |
| High-Dose this compound | Tumor Growth | Significant suppression of tumor development | [1] |
| Ki67 Expression | Decreased | [1] | |
| Cleaved Caspase-3 | Increased | [1] | |
| 5-Fluorouracil | Tumor Growth | Significant suppression of tumor development | [1] |
| Ki67 Expression | Decreased | [1] | |
| Cleaved Caspase-3 | Increased | [1] |
Mechanisms of Action: A Divergence in Signaling Pathways
This compound's anti-tumor activity is attributed to its targeted inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. This inhibition leads to the induction of both apoptosis (programmed cell death) and autophagy (a cellular degradation process).
In contrast, 5-Fu's primary mechanism is the inhibition of thymidylate synthase, leading to the disruption of DNA synthesis and repair in rapidly dividing cancer cells. Interestingly, studies have shown that resistance to 5-Fu in squamous carcinoma cells can be mediated by the activation of the AKT survival pathway, highlighting a key difference in the mechanistic profiles of these two compounds.[1]
Signaling Pathway of this compound in Cutaneous Squamous Cell Carcinoma
Caption: this compound inhibits the PI3K/AKT pathway, leading to mTOR and HK2 inhibition, which in turn induces autophagy and apoptosis.
Experimental Protocols
Cell Viability Assay (MTT)
A431 human cSCC cells were seeded in 96-well plates. After 24 hours, cells were treated with varying concentrations of this compound or 5-Fu for 24, 36, 48, or 72 hours. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
DMBA/TPA-Induced Skin Carcinogenesis in Mice
The dorsal skin of mice was shaved and, one week later, a single topical application of DMBA in acetone (B3395972) was administered to initiate carcinogenesis. Two weeks after initiation, TPA in acetone was applied twice weekly for 10 weeks to promote tumor development. Once tumors of a certain size developed, mice were randomized into treatment groups. Topical application of this compound, 5-Fu, or a vehicle control was administered to the tumor lesions three times a week for a designated period. Tumor incidence and volume were monitored and recorded regularly.
Immunohistochemistry (IHC)
Tumor tissues from the in vivo study were excised, fixed in formalin, and embedded in paraffin. Tissue sections were deparaffinized and rehydrated. Antigen retrieval was performed using a citrate (B86180) buffer. The sections were then incubated with primary antibodies against Ki67 and cleaved caspase-3 overnight at 4°C. After washing, a secondary antibody was applied, followed by a detection reagent and a chromogen (such as DAB). The sections were counterstained with hematoxylin (B73222) and mounted. The expression of Ki67 (a proliferation marker) and cleaved caspase-3 (an apoptosis marker) was observed under a microscope.
Western Blot for Autophagy Markers
A431 cells were treated with this compound or 5-Fu for the indicated times. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against LC3 and p62 overnight at 4°C. After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of LC3-II to LC3-I and the levels of p62 were quantified to assess autophagic flux.
Apoptosis Assay (Annexin V/PI Staining)
A431 cells were treated with this compound or 5-Fu. After treatment, both adherent and floating cells were collected, washed, and resuspended in binding buffer. The cells were then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The stained cells were analyzed by flow cytometry. The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells was determined.
Experimental Workflow for In Vivo Study
Caption: Workflow of the in vivo comparative study of this compound and 5-Fu in a mouse model of skin cancer.
References
- 1. AKT plays a pivotal role in the acquisition of resistance to 5-fluorouracil in human squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Role of GL-V9 in Lysosome-Dependent AKT1 Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GL-V9 with other AKT-targeting compounds, offering experimental data and detailed protocols to validate its unique mechanism of action involving lysosome-dependent degradation of AKT1.
Comparative Analysis of AKT-Targeting Compounds
The following table summarizes the performance of this compound in comparison to an AKT inhibitor (GDC-0068/Ipatasertib) and a proteasome-dependent AKT degrader (INY-03-041). This data is compiled from studies in various cancer cell lines.
| Feature | This compound | GDC-0068 (Ipatasertib) | INY-03-041 (PROTAC) | Lysosomal Inhibitors (e.g., Chloroquine (B1663885), Bafilomycin A1) |
| Primary Mechanism | Induces lysosome-dependent degradation of AKT1 | ATP-competitive inhibitor of all AKT isoforms.[1][2][3] | Induces proteasome-dependent degradation of all AKT isoforms.[4][5] | Inhibit lysosomal function, preventing degradation of cellular components.[6][7][8][9][10] |
| Effect on AKT Protein Levels | Decreases total AKT1 protein levels | No direct effect on total AKT protein levels, but inhibits its activity.[3] | Decreases total AKT protein levels of all isoforms.[4][5] | Can lead to the accumulation of proteins destined for lysosomal degradation. |
| Selectivity | Primarily targets AKT1 for degradation | Pan-AKT inhibitor (AKT1/2/3).[1][2] | Pan-AKT degrader (AKT1/2/3).[4][5] | General inhibitors of lysosomal function.[6][7][8][9][10] |
| IC50/DC50 Values | Cell-line dependent (e.g., ~10-20 µM for apoptosis in some cancer cell lines) | AKT1: 5 nM, AKT2: 18 nM, AKT3: 8 nM.[1] | AKT1: 2.0 nM, AKT2: 6.8 nM, AKT3: 3.5 nM.[4] | Not applicable for direct AKT targeting. |
| Downstream Signaling | Inhibits PI3K/AKT signaling, leading to dephosphorylation of FOXO3A and increased BIM expression.[11] | Inhibits phosphorylation of AKT substrates like PRAS40.[2][3] | Sustained inhibition of downstream signaling.[4][5] | Can indirectly affect signaling pathways by disrupting cellular homeostasis. |
| Cellular Outcome | Induces apoptosis and inhibits proliferation in various cancer cells.[11][12][13] | Induces apoptosis and cell cycle arrest.[3] | Enhanced anti-proliferative effects compared to the parent inhibitor.[4][5] | Can induce cell death at high concentrations due to lysosomal dysfunction. |
| Reversibility of AKT degradation | Reversible by lysosomal inhibitors (e.g., NH4Cl).[11] | Reversible upon compound washout. | Not readily reversible, dependent on new protein synthesis.[5] | Not applicable. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate the lysosome-dependent AKT1 degradation by this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials :
-
Cells of interest (e.g., T-cell leukemia cell lines)
-
96-well plates
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14]
-
DMSO
-
Microplate reader
-
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[15]
-
Treat the cells with various concentrations of this compound or other compounds for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15][16]
-
After incubation, add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the levels of specific proteins.
-
Materials :
-
Cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-AKT1, anti-p-AKT, anti-FOXO3A, anti-BIM, anti-LC3B, anti-p62, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
-
-
Procedure :
-
Treat cells with this compound and/or other compounds for the specified time. To confirm lysosome-dependent degradation, pre-treat cells with a lysosomal inhibitor like Chloroquine (50 µM) or Bafilomycin A1 (100 nM) for 1-2 hours before adding this compound.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner of apoptosis.
-
Materials :
-
Cell lysates
-
Caspase-3 colorimetric or fluorometric assay kit (containing DEVD-pNA or DEVD-AMC substrate)
-
Microplate reader
-
-
Procedure :
-
Treat cells with the compounds to induce apoptosis.
-
Lyse the cells according to the kit manufacturer's instructions.[18]
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (DEVD-pNA or DEVD-AMC) to each well.[19][20]
-
Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at Ex/Em = 380/460 nm (for fluorometric assays).[19]
-
The fold-increase in caspase-3 activity is determined by comparing the results of treated samples with untreated controls.
-
Lysosome Staining with LysoTracker
This method is used to visualize and track lysosomes in live cells.
-
Materials :
-
Live cells
-
LysoTracker Red or Green probe
-
Fluorescence microscope
-
-
Procedure :
-
Grow cells on coverslips or in a glass-bottom dish.
-
Prepare a working solution of LysoTracker probe (typically 50-75 nM) in the cell culture medium.[21][22]
-
Remove the existing medium and add the LysoTracker-containing medium to the cells.
-
Incubate the cells at 37°C for 30-60 minutes, protected from light.[21][23][24][25]
-
Replace the staining solution with fresh, pre-warmed medium.
-
Observe the stained lysosomes using a fluorescence microscope with the appropriate filter set.
-
Visualizing the Molecular Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of this compound and the experimental workflow for its validation.
Caption: this compound signaling pathway leading to apoptosis.
Caption: Workflow for validating this compound's mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting the PI3K/Akt/mTOR pathway with the pan-Akt inhibitor GDC-0068 in PIK3CA-mutant breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound exerts anti-T cell malignancies effects via promoting lysosome-dependent AKT1 degradation and activating AKT1/FOXO3A/BIM axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits the activation of AR-AKT-HK2 signaling networks and induces prostate cancer cell apoptosis through mitochondria-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. mpbio.com [mpbio.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 21. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 22. LysoTracker | AAT Bioquest [aatbio.com]
- 23. youtube.com [youtube.com]
- 24. Protocol for evaluating autophagy using LysoTracker staining in the epithelial follicle stem cells of the Drosophila ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
GL-V9 Exhibits Selective Cytotoxicity Towards Colorectal Cancer Cells Over Normal Colon Cells
A comprehensive analysis of preclinical data reveals the flavonoid derivative GL-V9 demonstrates a preferential inhibitory effect on colorectal cancer (CRC) cells while exhibiting significantly lower toxicity towards normal colon epithelial cells. This selective action, coupled with its ability to impede cancer cell migration and invasion, positions this compound as a promising candidate for further investigation in colorectal cancer therapy.
This compound, a synthesized flavonoid derivative, has been shown to suppress the viability of various human colorectal cancer cell lines in a dose- and time-dependent manner.[1] In contrast, its cytotoxic effect on normal human colon epithelial cells is markedly less pronounced, suggesting a therapeutic window for targeting malignant cells.[1] The mechanism underlying this selective anti-cancer activity involves the inhibition of key signaling pathways crucial for cancer cell survival and metastasis.[1][2]
Comparative Efficacy: Colorectal Cancer vs. Normal Colon Cells
Experimental data consistently demonstrates this compound's enhanced potency against a panel of colorectal cancer cell lines (HCT116, SW480, SW620, and LS174T) when compared to the normal colon epithelial cell line, FHC.
Cell Viability Inhibition
A standard MTT assay was utilized to assess the impact of this compound on cell viability. The results indicate a significantly lower concentration of this compound is required to inhibit the growth of CRC cells compared to normal colon cells.
| Cell Line | Cell Type | IC50 (24h treatment) (µM) |
| HCT116 | Colorectal Cancer | 28.08 ± 1.36 |
| SW480 | Colorectal Cancer | 44.12 ± 1.54 |
| SW620 | Colorectal Cancer | 36.91 ± 2.42 |
| LS174T | Colorectal Cancer | 32.24 ± 1.60 |
| FHC | Normal Colon Epithelial | 81.89 ± 4.26 |
At a concentration of 20 µM, this compound displayed substantial inhibitory effects on CRC cell lines after 24 hours of treatment, while the impact on normal FHC cells was minimal.[1]
| Cell Line | Cell Type | Inhibition Rate at 20 µM (24h) |
| HCT116 | Colorectal Cancer | 28.50 ± 2.25% |
| SW480 | Colorectal Cancer | 15.60 ± 3.15% |
| SW620 | Colorectal Cancer | 24.07 ± 2.14% |
| LS174T | Colorectal Cancer | 24.50 ± 3.36% |
| FHC | Normal Colon Epithelial | 8.87 ± 1.21% |
Inhibition of Cell Migration and Invasion
This compound has also been shown to effectively hinder the migration and invasion of colorectal cancer cells.[1][2] While it also has an inhibitory effect on the migratory and invasive potential of normal colon cells, the effect is less pronounced.[1]
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
Further investigation into the molecular mechanisms reveals that this compound exerts its anti-cancer effects by targeting the PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and metastasis.[1][2] Treatment with this compound leads to a dose-dependent reduction in the expression of PI3K and the phosphorylated form of Akt in CRC cells.[1] This inhibition, in turn, downregulates the expression and activity of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), enzymes crucial for the degradation of the extracellular matrix and subsequent cancer cell invasion.[1][2]
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the evaluation of this compound's effects.
Cell Viability Assay (MTT Assay)
Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 12, 24, and 48 hours. Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength to determine cell viability.
Wound Healing Assay
Cells were grown to confluence in 6-well plates. A sterile pipette tip was used to create a "wound" or scratch in the cell monolayer. The cells were then washed to remove debris and incubated with different concentrations of this compound. The closure of the wound was monitored and photographed at 0 and 24 hours to assess cell migration.
Transwell Invasion Assay
The invasive potential of cells was assessed using transwell chambers coated with Matrigel. Cells were seeded in the upper chamber in serum-free medium containing this compound, while the lower chamber was filled with a medium containing a chemoattractant. After incubation, non-invading cells on the upper surface of the membrane were removed, and the invaded cells on the lower surface were fixed, stained, and counted.
Western Blot Analysis
Cells were treated with this compound, and total protein was extracted. Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was then incubated with primary antibodies against target proteins (e.g., PI3K, Akt, p-Akt, MMP-2, MMP-9) and subsequently with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system.
Visualizing the Data
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound's action.
Experimental Workflow for this compound Evaluation.
This compound Signaling Pathway in CRC Cells.
References
- 1. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoid this compound suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for GL-V9: A Comprehensive Guide
Disclaimer: No specific Safety Data Sheet (SDS) or disposal instructions for a substance designated "GL-V9" were found in public records. The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for this compound and to comply with all local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of the hypothetical hazardous chemical this compound, designed for researchers, scientists, and drug development professionals. The procedures outlined below are synthesized from established protocols for handling flammable, toxic, and environmentally hazardous materials.
This compound Disposal Profile
To ensure safe handling and disposal, a clear understanding of the substance's properties is crucial. The following table summarizes the assumed hazardous characteristics of this compound, which dictate the required disposal protocols.
| Characteristic | Quantitative Data | Implication for Disposal |
| Physical State | Liquid | Requires secure, leak-proof containers. |
| Flammability | Flash Point: < 23°C | Highly flammable; must be stored away from ignition sources and in a well-ventilated area.[1] |
| Toxicity | Assumed to be acutely toxic if inhaled or ingested. | Requires appropriate Personal Protective Equipment (PPE) and handling in a ventilated space.[2] |
| Environmental Hazard | Assumed to be harmful to aquatic life. | Must not be disposed of down the drain.[1][2] Prevent spills from entering sewers or watercourses.[2][3] |
| Reactivity | Stable under recommended storage conditions. | Avoid mixing with incompatible materials. |
Step-by-Step Disposal Protocol for this compound
This protocol provides a detailed methodology for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4]
-
If handling large quantities or if there is a risk of inhalation, use a respirator with a suitable cartridge.[2]
2. Waste Segregation and Collection:
-
Designate a specific, labeled waste container for this compound.[5] Do not mix with other chemical wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Use a container made of a material compatible with this compound. The original container is often the best choice for waste accumulation.[6][7]
-
Ensure the waste container is in good condition, with no leaks or cracks, and has a tightly fitting cap.[5]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Toxic").[5]
-
Indicate the accumulation start date on the label.
4. Storage:
-
Store the this compound waste container in a designated, well-ventilated, and secure area.
-
Keep the container away from heat, sparks, and open flames.[1]
-
Store in secondary containment to prevent spills from spreading.[5]
5. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5][6][8]
-
The rinsate must be collected and disposed of as hazardous waste.[5][8]
-
After triple-rinsing, the original label should be defaced, and the container can be disposed of according to your institution's guidelines for non-hazardous waste.[8]
6. Final Disposal:
-
Arrange for the disposal of the this compound waste through your institution's licensed hazardous waste disposal contractor.[2][3][4]
-
Do not dispose of this compound down the drain or in the regular trash.[1][5]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste and containers.
References
- 1. leap.epa.ie [leap.epa.ie]
- 2. gls.co.jp [gls.co.jp]
- 3. glsciences.com [glsciences.com]
- 4. buyat.ppg.com [buyat.ppg.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling GL-V9
Disclaimer: A specific Safety Data Sheet (SDS) for GL-V9 was not publicly available at the time of this document's creation. The following guidance is based on general safety and handling principles for novel, biologically active research compounds. This information is not a substitute for a substance-specific risk assessment and should be supplemented by your institution's Environmental Health and Safety (EHS) protocols. Always consult with your institution's EHS department before handling any new chemical compound.
This compound is identified as a synthetic flavonoid derivative and an AMPK activator intended for research use only.[1] As with any chemical of unknown toxicity, caution should be exercised during handling, storage, and disposal to minimize potential exposure to researchers and the environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to prevent direct contact with this compound. The following table summarizes recommended PPE for various laboratory procedures involving this compound.
| Procedure | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Single pair of chemical-resistant gloves (Nitrile) |
| Storage and Transport | - Single pair of chemical-resistant gloves (Nitrile) |
| Weighing and Aliquoting (Solid Form) | - Double pair of chemical-resistant gloves (Nitrile)- Disposable gown- Safety glasses with side shields or goggles- N95 or higher rated respirator (if not handled in a certified chemical fume hood) |
| Solution Preparation and Handling | - Double pair of chemical-resistant gloves (Nitrile)- Disposable gown- Safety glasses with side shields or goggles- Work within a certified chemical fume hood |
| Spill Cleanup | - Double pair of chemical-resistant gloves (Nitrile)- Disposable gown- Safety glasses with side shields or goggles- N95 or higher rated respirator- Disposable shoe covers |
| Waste Disposal | - Double pair of chemical-resistant gloves (Nitrile)- Disposable gown |
Operational Plan: Step-by-Step Handling Protocol
This protocol provides a general workflow for handling this compound in a laboratory setting.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear a single pair of nitrile gloves during unpacking.
-
Verify that the container is properly labeled and sealed.
-
-
Storage:
-
Preparation for Use (Weighing and Dissolving):
-
All manipulations of solid this compound should be performed in a certified chemical fume hood or a containment device such as a glove box to avoid inhalation of dust.
-
Wear appropriate PPE as outlined in the table above.
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
-
Experimental Use:
-
Handle all solutions containing this compound within a chemical fume hood.
-
Avoid the generation of aerosols.
-
Ensure all containers are clearly labeled.
-
-
Spill Management:
-
In case of a spill, immediately alert others in the vicinity and evacuate the area if necessary.
-
Wearing the appropriate PPE for spill cleanup, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate cleaning agent, followed by a final rinse.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid this compound | - Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions containing this compound | - Collect in a clearly labeled, sealed, and leak-proof container for liquid hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Labware (e.g., pipette tips, tubes, gloves, gowns) | - Place in a designated, labeled hazardous waste container immediately after use. |
| Empty Stock Vials | - Triple-rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label and dispose of the vial according to institutional guidelines for chemically contaminated glass. |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
